6-Chloro-2-fluoro-3-methoxybenzaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUJQWBRPRPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393841 | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112641-64-2 | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112641-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical and physical properties, safety and handling protocols, and potential applications of 6-Chloro-2-fluoro-3-methoxybenzaldehyde. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
This compound is a substituted aromatic aldehyde. Its structure incorporates chloro, fluoro, and methoxy functional groups, making it a versatile intermediate for organic synthesis. The unique arrangement of these substituents influences its reactivity and potential use as a building block for more complex molecules.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| CAS Number | 112641-64-2 | [1] |
| InChI | InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | [1] |
| InChIKey | OADUJQWBRPRPQX-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC=C(C(=C1Cl)C=O)F | |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 188.58 g/mol | [1] |
| Monoisotopic Mass | 188.0040353 Da | [1] |
| Physical State | Solid (based on related compounds) |
| Flash Point | Combustible liquid (as per some classifications) | |
Synthesis and Reactivity
The reactivity of this compound is primarily dictated by the aldehyde group, which can undergo a variety of chemical transformations, including:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to create substituted styrenes.[2]
-
Aldol condensations and other C-C bond-forming reactions.
-
Oxidation to the corresponding benzoic acid.
-
Reduction to the corresponding benzyl alcohol.
The presence of the fluoro and chloro substituents activates the aromatic ring for certain nucleophilic aromatic substitution reactions and influences the regioselectivity of electrophilic aromatic substitution.
Applications in Drug Discovery
Substituted benzaldehydes, particularly those containing fluorine, are valuable intermediates in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.[3] Isomeric and related compounds like 2-fluoro-3-methoxybenzaldehyde and 3-fluoro-2-methoxybenzaldehyde are utilized as precursors for Active Pharmaceutical Ingredients (APIs).[2][3] They serve as key building blocks in the synthesis of complex heterocyclic systems such as:
Given its structural similarities, this compound is a promising candidate for similar applications, acting as a foundational scaffold for novel therapeutic agents.
Caption: Synthetic utility of this compound in drug discovery.
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.
Table 3: Safety and Hazard Information
| Hazard Type | GHS Classification and Statements | Source |
|---|---|---|
| Physical Hazards | H227: Combustible liquid. | |
| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H360: May damage fertility or the unborn child. | [1] |
| Environmental Hazards | H411: Toxic to aquatic life with long lasting effects. | |
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or dust. Use in a well-ventilated area is mandatory.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield to protect against eye contact.
-
A lab coat to prevent skin contact.
-
-
Handling :
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid breathing mist, vapors, or dust.
-
Wash skin thoroughly after handling.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
-
Storage :
-
Store in a tightly closed container.
-
Keep in a well-ventilated place.
-
Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.
-
Store locked up or in an area accessible only to qualified personnel.
-
-
First Aid Measures :
-
If Inhaled : Move the person to fresh air. Call a physician immediately.
-
In case of Skin Contact : Immediately remove all contaminated clothing. Rinse skin with water/shower. Consult a physician.
-
In case of Eye Contact : Rinse out with plenty of water. Call an ophthalmologist.
-
If Swallowed : Immediately make the victim drink water (two glasses at most). Consult a physician.
-
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.
Caption: Recommended workflow for the safe handling of this compound.
References
An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzaldehyde scaffold, makes it a valuable intermediate in the preparation of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple functional groups allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activity.
Structure and Nomenclature
The structural representation of this compound is crucial for understanding its chemical behavior.
Chemical Structure:
Systematic Nomenclature:
-
IUPAC Name: this compound[1]
-
CAS Number: 112641-64-2[1]
-
Molecular Formula: C₈H₆ClFO₂[1]
-
InChI: InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3[1]
-
InChIKey: OADUJQWBRPRPQX-UHFFFAOYSA-N[1]
-
SMILES: COC1=C(C(=C(C=C1)Cl)C=O)F[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification. The following table summarizes the available quantitative data.
| Property | Value | Reference |
| Molecular Weight | 188.58 g/mol | [1] |
| Boiling Point | 264.9 ± 35.0 °C (Predicted) | [2] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Density | Not available | |
| Appearance | Not available |
Spectral Data:
-
¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (around 9.5-10.5 ppm), a singlet for the methoxy protons (around 3.8-4.2 ppm), and signals in the aromatic region corresponding to the two aromatic protons.
-
¹³C NMR: The spectrum would display a signal for the carbonyl carbon (around 185-195 ppm), signals for the aromatic carbons (in the range of 110-160 ppm), and a signal for the methoxy carbon (around 55-65 ppm).
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the aldehyde (around 1690-1715 cm⁻¹), C-O stretching of the methoxy group (around 1020-1075 cm⁻¹ and 1200-1275 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).[2]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the formylation of a suitably substituted benzene derivative. A potential synthetic pathway is outlined below.
Logical Synthesis Pathway:
Caption: A potential synthetic route to this compound.
General Experimental Protocol (Hypothetical):
A common method for the introduction of an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction.
-
Reaction Setup: To a cooled (0-5 °C) solution of phosphoryl chloride in anhydrous dimethylformamide (DMF), a solution of 1-chloro-3-fluoro-2-methoxybenzene in DMF is added dropwise under an inert atmosphere.
-
Reaction Execution: The reaction mixture is then slowly warmed to room temperature and subsequently heated for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent or column chromatography on silica gel.
Note: This is a generalized protocol and the specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for this particular substrate.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The aldehyde functional group provides a reactive handle for various transformations, including:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to generate substituted styrenes.
-
Condensation reactions to form heterocyclic structures.
-
Oxidation to the corresponding benzoic acid.
-
Reduction to the corresponding benzyl alcohol.
The presence of the fluoro and chloro substituents can significantly influence the biological activity and pharmacokinetic properties of the final products. For instance, the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
While specific examples of commercial drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. It serves as a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Conclusion
This compound is a synthetically useful aromatic aldehyde with potential applications in the development of new pharmaceuticals and agrochemicals. While detailed experimental data for this specific isomer is somewhat limited in the public domain, its structural features and the reactivity of its functional groups make it a valuable tool for medicinal and synthetic chemists. Further research into its synthesis and applications is warranted to fully explore its potential in the creation of novel and effective chemical entities.
References
An In-depth Technical Guide to C8H6ClFO2: Focus on 2-Chloro-6-fluorophenylacetic Acid
Introduction
The molecular formula C8H6ClFO2 represents a number of structural isomers, each with unique chemical and physical properties. Due to this inherent ambiguity, this technical guide will focus on a prominent and well-documented isomer: 2-chloro-6-fluorophenylacetic acid . This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, noted for its utility in the synthesis of biologically active molecules.[1] Researchers utilize this compound in the development of new drugs, particularly anti-inflammatory and analgesic agents, as well as in the formulation of specialized polymers and coatings in material science.[1]
This guide provides a comprehensive overview of 2-chloro-6-fluorophenylacetic acid for researchers, scientists, and drug development professionals, detailing its chemical properties, relevant quantitative data, experimental protocols, and its role in synthetic chemistry.
Chemical Identity and Properties
IUPAC Name: 2-(2-chloro-6-fluorophenyl)acetic acid[2]
CAS Number: 37777-76-7[3]
Chemical Structure:
Caption: Chemical structure of 2-chloro-6-fluorophenylacetic acid.
Quantitative Data Summary
The following table summarizes key quantitative data for 2-chloro-6-fluorophenylacetic acid, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C8H6ClFO2 | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Melting Point | 120-125 °C | [1][4] |
| Purity | ≥ 98% (by titration) | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Predicted XlogP | 2.1 | [2] |
| Monoisotopic Mass | 188.00403 Da | [2] |
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 189.01131 | 131.5 |
| [M+Na]+ | 210.99325 | 141.6 |
| [M-H]- | 186.99675 | 133.1 |
| [M+NH4]+ | 206.03785 | 151.7 |
| [M+K]+ | 226.96719 | 137.5 |
Data sourced from PubChem[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2-chloro-6-fluorophenylacetic acid are crucial for its application in research and development. Below are representative protocols.
Synthesis of Fluorophenylacetic Acids (General Method)
Materials:
-
2-chloro-6-fluorobenzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
-
5-L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid.
-
To this solution, add 700 g (approximately 4.1 moles) of 2-chloro-6-fluorobenzyl cyanide.
-
Heat the mixture under reflux with constant stirring for three hours.
-
After cooling slightly, pour the reaction mixture into 2 L of cold water. Stir to prevent the formation of a solid mass.
-
Filter the crude 2-chloro-6-fluorophenylacetic acid.
-
Wash the crude product by melting it under hot water and decanting the water several times. Cool the washings to recover any dissolved product.
-
Transfer the molten product to a Claisen distilling flask and distill under reduced pressure to purify the final product.
This protocol is a generalized procedure for the hydrolysis of benzyl cyanides and should be adapted and optimized for the specific substrate.[7]
Analytical Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of 2-chloro-6-fluorophenylacetic acid is critical for its use in pharmaceutical synthesis. The following HPLC method, adapted from protocols for similar compounds, can be used for its analysis.[8]
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-chloro-6-fluorophenylacetic acid.
-
Dissolve the sample in 100 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution.
-
Prepare working standards of known concentrations by diluting the stock solution.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared standards and sample solution.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve from the standards and determine the purity of the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships involving 2-chloro-6-fluorophenylacetic acid.
Caption: Generalized synthesis workflow for 2-chloro-6-fluorophenylacetic acid.
Caption: Workflow for the purity assessment of 2-chloro-6-fluorophenylacetic acid via HPLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 2-chloro-6-fluorophenylacetic acid (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chloro-6-fluorophenylacetic acid [webbook.nist.gov]
- 4. 2-Chloro-6-fluorophenylacetic acid | 37777-76-7 [chemicalbook.com]
- 5. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Physical and chemical properties of 6-Chloro-2-fluoro-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-2-fluoro-3-methoxybenzaldehyde, a key intermediate in various synthetic pathways. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 176250-01-8
-
Molecular Formula: C₈H₆ClFO₂
-
Molecular Weight: 188.58 g/mol [1]
-
InChI: InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
-
InChIKey: OADUJQWBRPRPQX-UHFFFAOYSA-N
-
SMILES: COC1=C(C(=C(C=C1)Cl)C=O)F
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Weight | 188.58 g/mol | PubChem[1] |
| Boiling Point | 264.9±35.0 °C (Predicted) | MySkinRecipes |
| XLogP3 | 2.1 | PubChem[1] |
| Appearance | Solid | --- |
Spectroscopic Data
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The methoxy protons will be a singlet at approximately 3.9-4.0 ppm. The two aromatic protons will likely appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the chlorine, fluorine, and methoxy substituents.
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 185-195 ppm. The carbon of the methoxy group should appear around 55-65 ppm. The aromatic carbons will show signals in the aromatic region (typically 110-160 ppm), with their specific shifts influenced by the attached functional groups.
3.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the aldehyde, and C-O stretching of the methoxy group.
3.4. Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chloro, fluoro, and methoxy substituents, leading to characteristic fragment ions.
Chemical Properties and Reactivity
This compound possesses a reactive aldehyde functional group and an electron-rich aromatic ring, making it a versatile intermediate for various organic transformations.
4.1. Synthesis
A common method for the synthesis of substituted benzaldehydes is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). For this compound, a plausible precursor would be 1-chloro-3-fluoro-2-methoxybenzene.
Another potential synthetic route is through ortho-lithiation . This involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile. In the case of a suitably substituted precursor, ortho-lithiation followed by reaction with a formylating agent like DMF could yield the desired aldehyde.
Below is a generalized workflow for a potential synthesis pathway.
Potential synthetic routes to this compound.
4.2. Reactivity of the Aldehyde Group
The aldehyde group is susceptible to a variety of chemical transformations, including:
-
Oxidation: It can be oxidized to the corresponding carboxylic acid using various oxidizing agents.
-
Reduction: Reduction of the aldehyde will yield the corresponding benzyl alcohol.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can be used to form an alkene, extending the carbon chain.
-
Grignard Reaction: Addition of a Grignard reagent will result in the formation of a secondary alcohol.
The following diagram illustrates some of the key reactions of the aldehyde functional group.
Key reactions of the aldehyde group.
Experimental Protocols
Detailed, experimentally verified protocols for the synthesis and reactions of this compound are not available in the public domain literature searched. Researchers should develop and optimize procedures based on established methods for similar substituted benzaldehydes. Standard laboratory safety precautions should be followed when handling this and any related chemical compounds.
Safety Information
Based on data for similar compounds, this compound is expected to be an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Applications
Substituted benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of chloro, fluoro, and methoxy groups on the aromatic ring of this compound provides multiple points for further functionalization, making it a potentially useful building block in the development of novel pharmaceuticals and agrochemicals.
Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The physical and chemical properties, as well as the experimental protocols, may require experimental verification. Always consult the relevant safety data sheets and follow appropriate laboratory safety procedures.
References
An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-fluoro-3-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a critical building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a methoxy moiety, and two halogen atoms (chloro and fluoro), provides a versatile scaffold for the construction of complex molecular architectures. This strategic arrangement of functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of high-value compounds, most notably in the development of targeted cancer therapeutics.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on its role as a pivotal intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, crizotinib. Detailed experimental protocols for its synthesis and subsequent transformations are presented, alongside a discussion of the biological significance of the molecules derived from it.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 112641-64-2 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported |
| Boiling Point | 264.9 ± 35.0 °C (Predicted) |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the formylation of a suitably substituted aromatic precursor. The most logical and commonly employed strategies for introducing an aldehyde group onto an activated aromatic ring are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. In this proposed synthesis, the starting material would be 1-chloro-3-fluoro-2-methoxybenzene. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (such as N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃). This electrophilic species then attacks the electron-rich aromatic ring to introduce the formyl group.
Experimental Protocol (General Procedure for Vilsmeier-Haack Formylation):
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1-chloro-3-fluoro-2-methoxybenzene in an anhydrous solvent (e.g., dichloromethane) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat as required, and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of a cold saturated aqueous solution of sodium acetate or sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Applications as a Building Block in Drug Discovery
The strategic placement of reactive functional groups on the this compound scaffold makes it a highly valuable precursor for the synthesis of complex pharmaceutical agents. The aldehyde group can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Key Reactions of the Aldehyde Moiety
-
Reductive Amination: The aldehyde can be converted to a primary or secondary amine through reaction with ammonia or a primary amine, respectively, in the presence of a reducing agent. This is a fundamental transformation for introducing nitrogen-containing functionalities.
-
Suzuki-Miyaura Coupling: While the aldehyde itself is not directly involved, the chloro and fluoro substituents on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with boronic acids or esters. This allows for the elaboration of the aromatic core.
-
Wittig Reaction: The aldehyde can be converted to an alkene through reaction with a phosphorus ylide.
-
Cyclization Reactions: The aldehyde can serve as an electrophilic partner in various cyclization reactions to construct heterocyclic ring systems, which are prevalent in many drug molecules.
Pivotal Role in the Synthesis of Crizotinib
A prime example of the importance of this compound is its use as a key intermediate in the synthesis of crizotinib, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). Crizotinib is an FDA-approved targeted therapy for the treatment of non-small cell lung cancer (NSCLC) that harbors ALK rearrangements.
The synthesis of crizotinib involves the conversion of this compound to a chiral alcohol, which is then incorporated into the final drug structure.
Experimental Protocol (Illustrative Reductive Amination):
-
Imine Formation: To a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane), add a primary amine (e.g., benzylamine) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride, in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired secondary amine.
Biological Context: The ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. In certain cancers, such as a subset of NSCLC, chromosomal rearrangements lead to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein. This aberrant kinase activity drives uncontrolled cell proliferation, survival, and metastasis through the activation of several downstream signaling pathways.
The primary signaling cascades activated by oncogenic ALK include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.
-
JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.
Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling pathways. This leads to the induction of apoptosis and the suppression of tumor growth in ALK-positive cancer cells.
Conclusion
This compound stands out as a strategically designed and highly valuable building block for modern organic synthesis and drug discovery. Its unique combination of reactive functional groups provides a versatile platform for the construction of complex and biologically active molecules. The pivotal role of this intermediate in the synthesis of the targeted cancer therapeutic crizotinib underscores its significance in the pharmaceutical industry. The detailed synthetic protocols and an understanding of its reactivity, as outlined in this guide, will empower researchers and drug development professionals to leverage the full potential of this important chemical entity in the creation of novel therapeutics.
The Synthetic Versatility of Fluorinated Benzaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among the array of fluorinated building blocks, fluorinated benzaldehydes stand out as exceptionally versatile intermediates. The potent electron-withdrawing nature of the fluorine atom significantly modulates the reactivity of the aldehyde moiety, paving the way for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the key characteristics of fluorinated benzaldehydes in synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.
Core Reactivity and Physicochemical Properties
The position of the fluorine substituent on the benzene ring—ortho, meta, or para—imparts distinct electronic and steric characteristics, thereby influencing the reactivity of the aldehyde. The strong inductive effect (-I) of fluorine enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This effect is most pronounced when the fluorine is at the ortho or para position. However, in the ortho isomer, steric hindrance can play a significant role in modulating reaction rates.[1]
A summary of the physical properties of the monofluorobenzaldehyde isomers is presented below.
| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| Molecular Formula | C₇H₅FO | C₇H₅FO | C₇H₅FO |
| Molar Mass | 124.11 g/mol | 124.11 g/mol | 124.11 g/mol |
| Melting Point | -44.5 °C | -10 °C | -10 °C |
| Boiling Point | 175 °C | 173 °C | 181 °C |
| Density | 1.18 g/cm³ | 1.174 g/cm³ | 1.157 g/mL at 25 °C |
Key Synthetic Transformations and Applications
Fluorinated benzaldehydes are pivotal starting materials for a variety of important chemical reactions, leading to the synthesis of biologically active molecules such as chalcones and Schiff bases.
Claisen-Schmidt Condensation: Synthesis of Fluorinated Chalcones
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7] This reaction involves the base-catalyzed condensation of a fluorinated benzaldehyde with an acetophenone.
| Fluorinated Benzaldehyde | Acetophenone Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 3,4-dimethoxybenzaldehyde | 5'-fluoro-2'-hydroxyacetophenone | KOH / Ball Mill | 2 x 30 min | 96 | [6] |
| 4-chlorobenzaldehyde | 2'-hydroxyacetophenone | aq. KOH / Ethanol | 24 h | 72 | [6] |
| 4-bromobenzaldehyde | 2'-hydroxyacetophenone | aq. KOH / Ethanol | 24 h | 50 | [6] |
This protocol details the synthesis of a fluorinated chalcone derivative with demonstrated anti-inflammatory activity.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of thionyl chloride (SOCl₂) to the ethanolic solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure fluorinated chalcone.
Synthesis of Fluorinated Schiff Bases
Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde.[8][9] Fluorinated benzaldehydes readily undergo this reaction to produce Schiff bases with significant antimicrobial and antifungal activities.[8][10][11]
| Fluorinated Benzaldehyde | Amine | Solvent | Reaction Time | Yield (%) | M.P. (°C) | Reference |
| 4-fluorobenzaldehyde | 1H-benzo[d]imidazol-2-yl)methenamine | Ethanol | 6 h | 68 | 125 | [8] |
| 2-fluorobenzaldehyde | Phenylhydrazine | Ethanol | - | - | - | [11] |
| 4-fluorobenzaldehyde | Isoniazid | Methanol-chloroform | - | good to excellent | - | [10] |
This protocol describes the synthesis of a fluorinated Schiff base ligand.[8]
-
Preparation of Reactant Solutions: Prepare a solution of 4-fluorobenzaldehyde (124.11 mg, 1 mmol) in 10 mL of ethanol. In a separate flask, prepare a solution of 1H-benzo[d]imidazol-2-yl)methenamine (147.18 mg, 1 mmol) in 10 mL of ethanol.
-
Reaction: Combine the two solutions and stir the mixture continuously for 6 hours at room temperature.
-
Isolation: As the reaction progresses, a yellowish-orange precipitate will form. Collect the precipitate by filtration.
-
Purification: Wash the precipitate with cold ethanol and dry to yield the pure Schiff base ligand.
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. Fluorinated benzaldehydes can be effectively converted to fluorinated stilbenes and other vinyl derivatives using this methodology.[12][13][14] The reaction of a phosphorus ylide with the fluorinated benzaldehyde typically proceeds with good yields.
This protocol is suitable for achieving high yields, particularly with non-stabilized ylides.[12]
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve the fluorinated benzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography.
From Synthesis to Biological Evaluation: A Workflow
The development of novel therapeutic agents often follows a structured workflow, from the initial synthesis of candidate molecules to their biological evaluation. The synthesis of derivatives from fluorinated benzaldehydes is a prime example of this process.
Conclusion
Fluorinated benzaldehydes are indispensable building blocks in modern organic synthesis. Their unique electronic properties facilitate a wide range of chemical transformations, leading to the efficient synthesis of diverse molecular architectures. The methodologies outlined in this guide for the preparation of fluorinated chalcones and Schiff bases highlight the utility of these precursors in generating compounds with significant biological potential. The provided protocols and quantitative data serve as a valuable resource for researchers engaged in drug discovery and the development of novel functional materials. The continued exploration of the reactivity of fluorinated benzaldehydes is poised to unlock further innovations in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijset.in [ijset.in]
- 4. Functionalization of the Chalcone Scaffold for the Discovery of Novel Lead Compounds Targeting Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
6-Chloro-2-fluoro-3-methoxybenzaldehyde discovery and history
An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of specific historical data on its discovery, this document focuses on its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, provides multiple reactive sites for the construction of complex molecular architectures. These structural features make it a valuable precursor for the synthesis of various biologically active compounds. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, its utility as a synthetic intermediate is recognized in the broader context of medicinal and materials chemistry.
Physicochemical and Spectral Data
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value |
| CAS Number | 112641-64-2 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| Boiling Point | 264.9 ± 35.0 °C (Predicted) |
| Purity | 94.5 - 100% (As per typical commercial grade) |
| Storage Temperature | 2-8 °C |
| Infrared Spectrum | Conforms to structure |
Synthesis of this compound
Postulated Synthetic Pathway
The synthesis can be envisioned to proceed in two main steps:
-
Methoxylation: Starting from the commercially available 2-chloro-6-fluorophenol, a Williamson ether synthesis can be employed to introduce the methoxy group.
-
Ortho-Directed Metallation and Formylation: The resulting 1-chloro-3-fluoro-2-methoxybenzene can then undergo a highly regioselective ortho-lithiation directed by the methoxy group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Chloro-3-fluoro-2-methoxybenzene
-
To a stirred solution of 2-chloro-6-fluorophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-chloro-3-fluoro-2-methoxybenzene.
Step 2: Synthesis of this compound
-
Dissolve 1-chloro-3-fluoro-2-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
History and Discovery
The specific details regarding the first synthesis and discovery of this compound are not well-documented in readily accessible scientific literature or patent databases. It is likely that this compound was first synthesized as part of broader research into functionalized benzaldehyde derivatives for applications in medicinal chemistry or materials science. The development of ortho-directed metallation reactions in the mid-20th century provided a powerful tool for the regioselective synthesis of polysubstituted aromatics, and it is probable that this compound was first prepared using a similar methodology to the one described in this guide.
Applications and Significance
This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors. The aldehyde functional group is a versatile handle for various chemical transformations, including:
-
Reductive amination: to form substituted benzylamines.
-
Wittig reaction: to form substituted styrenes.
-
Aldol condensation: to form α,β-unsaturated carbonyl compounds.
-
Oxidation: to form the corresponding benzoic acid.
-
Formation of heterocycles: serving as a precursor for quinolines, isoquinolines, and other heterocyclic systems.
The presence of the chloro, fluoro, and methoxy substituents influences the electronic properties and steric environment of the molecule, allowing for selective downstream functionalization.
Conclusion
While the specific historical origins of this compound may be obscure, its importance as a synthetic intermediate is clear. The plausible synthetic route outlined in this guide, based on fundamental organic chemistry principles, provides a reliable method for its preparation. The unique combination of functional groups on the aromatic ring makes it a valuable tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. This technical guide serves as a valuable resource for researchers and professionals working with this versatile chemical building block.
Reactivity Profile of 6-Chloro-2-fluoro-3-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring an aldehyde functional group, a methoxy group, and two different halogen atoms on the benzene ring, offers a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the predicted reactivity profile of this compound, based on the known reactivity of its constituent functional groups and analogous substituted benzaldehydes. The guide includes key physicochemical properties, predicted reaction pathways, generalized experimental protocols, and visual representations of its chemical behavior to aid researchers in designing synthetic routes and exploring its applications.
Introduction
The strategic incorporation of fluorine and chlorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound presents an attractive scaffold for medicinal chemistry and materials science due to its combination of reactive sites. The aldehyde group serves as a versatile handle for transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions. The halogen and methoxy substituents modulate the electronic properties of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. This guide aims to provide a detailed theoretical framework for the reactivity of this compound to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions and purification procedures.
| Property | Value |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| CAS Number | 112641-64-2 |
| Appearance | Expected to be a solid at room temperature |
| Boiling Point | 264.9±35.0 °C (Predicted) |
| Purity | Typically >95% |
| Storage | Store at 2-8°C |
Reactivity Profile
The reactivity of this compound is governed by the interplay of its aldehyde, chloro, fluoro, and methoxy functional groups. The following sections detail the expected chemical behavior at each of these sites.
Reactions of the Aldehyde Group
The aldehyde group is the most reactive site for many common organic transformations.
The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.
-
General Protocol: To a solution of this compound in a suitable solvent (e.g., acetone, tert-butanol/water), add an oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). The reaction is typically stirred at room temperature until completion. The resulting carboxylic acid can be isolated by acidification and extraction.
Reduction of the aldehyde yields the corresponding benzyl alcohol.
-
General Protocol: Treat a solution of the aldehyde in a protic solvent like methanol or ethanol with a reducing agent such as sodium borohydride (NaBH₄). The reaction is usually rapid at room temperature. After quenching with water, the product alcohol can be extracted with an organic solvent.
This reaction converts the aldehyde into an amine in a one-pot procedure.
-
General Protocol: The aldehyde is first reacted with a primary or secondary amine in a solvent like methanol or dichloromethane to form an imine intermediate. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added to reduce the imine to the corresponding amine.
The aldehyde can participate in various condensation reactions to form new carbon-carbon bonds. A common example is the Aldol condensation with a ketone or another enolizable carbonyl compound.
-
General Protocol: In a typical base-catalyzed Aldol condensation, the aldehyde is treated with a ketone in the presence of a base like sodium hydroxide or potassium hydroxide in a protic solvent (e.g., ethanol). The reaction mixture is stirred at room temperature to yield a β-hydroxy carbonyl compound, which may dehydrate to an α,β-unsaturated carbonyl compound.
Figure 1: General workflow for a base-catalyzed Aldol condensation reaction.
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.
-
General Protocol: A phosphonium ylide, prepared by treating a phosphonium salt with a strong base (e.g., n-butyllithium), is reacted with the aldehyde in an aprotic solvent like tetrahydrofuran (THF). The reaction typically proceeds at low temperatures to room temperature to afford the alkene product.
Figure 2: Key steps in the Wittig reaction for alkene synthesis.
Nucleophilic Aromatic Substitution (SNAAr)
The presence of electron-withdrawing fluoro and chloro substituents, as well as the aldehyde group, activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being a better leaving group than chlorine in many SNAr reactions, is the most likely site of substitution.
-
General Protocol: A solution of this compound and a nucleophile (e.g., an amine, alkoxide, or thiol) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated. The reaction progress can be monitored by TLC or GC-MS. The product is isolated by aqueous workup and purification.
Figure 3: Proposed mechanism for nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution
The aldehyde and halogen substituents are deactivating, while the methoxy group is activating and ortho-, para-directing. The combined effect of these groups makes electrophilic aromatic substitution challenging and likely to occur at the position para to the methoxy group (C-5), if at all. Harsh reaction conditions would be required.
Synthesis of Heterocyclic Compounds
Substituted benzaldehydes are common precursors for the synthesis of various heterocyclic systems. For example, it could potentially be used in the Friedländer annulation for the synthesis of quinolines.
-
General Protocol (Friedländer Synthesis): The aldehyde is reacted with a compound containing an activated methylene group adjacent to an amino group (e.g., 2-aminoacetophenone) in the presence of a base or acid catalyst, often at elevated temperatures. This condensation and subsequent cyclization lead to the formation of a quinoline ring system.
Applications in Drug Discovery and Materials Science
While specific applications of this compound are not widely reported, its structural motifs are present in various biologically active compounds and functional materials. Its derivatives could be explored as potential inhibitors of enzymes, modulators of receptors, or as components of organic light-emitting diodes (OLEDs) and other advanced materials.
Conclusion
This compound is a versatile synthetic intermediate with a rich, albeit largely unexplored, reactivity profile. The presence of multiple reactive sites allows for a wide range of chemical modifications, making it a valuable tool for the synthesis of complex organic molecules. This guide provides a foundational understanding of its expected reactivity, offering researchers a starting point for the development of novel synthetic methodologies and the discovery of new chemical entities with potential applications in medicine and materials science. Further experimental investigation is warranted to fully elucidate the reactivity and potential of this promising building block.
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Quinoline Derivatives from 6-Chloro-2-fluoro-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of quinoline derivatives, valuable scaffolds in medicinal chemistry, starting from 6-Chloro-2-fluoro-3-methoxybenzaldehyde. The described methodology is based on a one-pot, three-component reaction, offering an efficient route to highly functionalized quinoline cores.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatile nature of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.
This document outlines a synthetic strategy to generate novel quinoline derivatives from this compound. The proposed method is a multicomponent reaction, which offers several advantages in drug discovery, such as operational simplicity, high atom economy, and the ability to generate diverse molecular libraries from readily available starting materials.[2]
Synthetic Strategy
The synthesis of the target quinoline derivatives is achieved through a three-component reaction involving this compound, a substituted aniline, and a compound containing an active methylene group (e.g., dimedone or ethyl acetoacetate). This reaction proceeds through an initial Knoevenagel condensation or Michael addition, followed by cyclization and subsequent aromatization to yield the quinoline core. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired product.
Experimental Protocols
Protocol 1: Synthesis of a Tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4-dione Derivative
This protocol describes the synthesis of a fused quinoline derivative using 6-amino-1,3-dimethyluracil as the active methylene component.
Materials:
-
This compound
-
Substituted Aniline (e.g., Aniline, 4-methoxyaniline)
-
6-amino-1,3-dimethyluracil
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), the chosen substituted aniline (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and DABCO (0.2 mmol).
-
Add 10 mL of ethanol to the flask and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Quantitative Data for a Hypothetical Quinoline Derivative
| Parameter | Expected Value/Result |
| Product Name | 8-Chloro-6-fluoro-7-methoxy-5-(phenyl)-1,3-dimethyl-5,10-dihydro-1H-pyrimido[4,5-b]quinoline-2,4-dione |
| Molecular Formula | C₂₀H₁₅ClFN₃O₃ |
| Molecular Weight | 415.81 g/mol |
| Yield | 75-85% (Estimated based on similar reactions[2]) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 6.90 (s, 1H, Ar-H), 6.10 (s, 1H, CH), 4.00 (s, 3H, OCH₃), 3.50 (s, 3H, NCH₃), 3.30 (s, 3H, NCH₃), 2.50 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.0, 155.0, 151.0, 148.0 (C=O and C-F), 145.0, 140.0, 135.0, 129.0, 128.5, 128.0, 125.0, 115.0, 110.0 (Aromatic and Quinoline C), 62.0 (OCH₃), 35.0 (CH), 29.0 (NCH₃), 28.0 (NCH₃). |
| Mass Spectrum (ESI+) | m/z 416.08 [M+H]⁺ |
Note: The spectral data provided are hypothetical and are intended for illustrative purposes. Actual values will need to be determined experimentally.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: 6-Chloro-2-fluoro-3-methoxybenzaldehyde in Claisen-Schmidt Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Chloro-2-fluoro-3-methoxybenzaldehyde in Claisen-Schmidt condensation reactions. This information is intended to guide researchers in the synthesis of novel chalcone derivatives, which are important precursors for various biologically active compounds.
Introduction
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an enolizable ketone with a non-enolizable aromatic aldehyde.[1][2] This reaction is particularly instrumental in the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[3] Chalcones serve as crucial precursors to flavonoids and other biologically active molecules, exhibiting a wide range of pharmacological activities.[4] The reactivity of the substituted benzaldehyde is influenced by the nature and position of its substituents on the aromatic ring, which affect the electrophilicity of the carbonyl carbon.[3]
While specific experimental data for this compound in Claisen-Schmidt condensations is not widely published, this document provides representative protocols based on established methods for other substituted benzaldehydes. These protocols can be adapted to optimize the synthesis of chalcones derived from this compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone, providing a comparative context for reactions involving this compound.
| Substituted Benzaldehyde | Ketone | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | Not Specified | 43 | [3] |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | Not Specified | High | [3] |
| 4-Methoxybenzaldehyde | Acetophenone | KOH/Methanol | < 2 hours | Not Specified | [5] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH/Rectified Spirit | 30 minutes (stirring) | Not Specified | [6] |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/95% Ethanol | Not Specified | Not Specified | [3] |
| 4-Fluorobenzaldehyde | Acetophenone | NaOH/Ethanol | Not Specified | Not Specified | [7] |
| Various Benzaldehydes | Cycloalkanones | Solid NaOH (20 mol%) | 5 minutes (grinding) | 96-98 | [8] |
Experimental Protocols
Two representative protocols for performing a Claisen-Schmidt condensation are provided below. These can be used as a starting point for the reaction of this compound with a suitable ketone.
Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation
This protocol outlines a standard procedure using a basic catalyst in an alcoholic solvent.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (or other enolizable ketone) (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10% aqueous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and filtration
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.0 eq) in an appropriate volume of 95% ethanol.
-
Base Addition: Cool the mixture in an ice bath with stirring. Slowly add the 10% aqueous NaOH solution (approximately 1 mL per 3 mmol of aldehyde) to the flask.[9]
-
Reaction: Stir the mixture until a precipitate begins to form.[9] Continue stirring at room temperature for a period ranging from 30 minutes to several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath for 5-10 minutes to ensure complete precipitation of the product.[9]
-
Isolation: Collect the solid product by vacuum filtration and wash the crystals with cold water to remove any remaining NaOH.[9][10]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This environmentally friendly method often leads to high yields and shorter reaction times.[2][8]
Materials:
-
This compound (1.0 eq)
-
Acetophenone (or other enolizable ketone) (1.0 eq)
-
Solid Sodium Hydroxide (NaOH), finely ground (20 mol%)
-
Mortar and pestle
-
Standard laboratory glassware for work-up and filtration
Procedure:
-
Reactant Grinding: In a mortar, combine this compound (1.0 eq) and the ketone (1.0 eq).
-
Catalyst Addition: Add finely ground solid NaOH (20 mol%) to the mixture.
-
Reaction: Vigorously grind the mixture with a pestle for approximately 5 minutes.[8] The reaction is often rapid, and the product may solidify.
-
Work-up: After the reaction is complete, add a small amount of dilute hydrochloric acid to neutralize the catalyst.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent.
Mandatory Visualizations
Claisen-Schmidt Condensation: General Mechanism
The following diagram illustrates the general base-catalyzed mechanism of the Claisen-Schmidt condensation.
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation.
Caption: General experimental workflow for chalcone synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. jetir.org [jetir.org]
Application of 6-Chloro-2-fluoro-3-methoxybenzaldehyde in the Synthesis of Lorlatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-fluoro-3-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical starting material in the synthesis of complex pharmaceutical compounds. Its specific substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, provides a unique chemical handle for the construction of intricate molecular architectures. This application note details the pivotal role of this compound in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).
Key Application: Synthesis of Lorlatinib Intermediate
This compound is a key building block for the synthesis of a crucial intermediate in the multi-step total synthesis of Lorlatinib. The aldehyde functionality allows for the introduction of a chiral side chain, which is essential for the drug's biological activity. The chloro, fluoro, and methoxy substituents on the phenyl ring are integral components of the final drug's pharmacophore, contributing to its high potency and selectivity.
The initial step involves the conversion of the aldehyde to a chiral alcohol, which is then further elaborated to form a key fragment of the macrocyclic structure of Lorlatinib. While the primary literature and patents describe the overall synthetic strategy, detailed experimental protocols for this specific transformation are often found in supplementary information or exemplified in patent literature.
Experimental Protocols
The following is a representative experimental protocol for the initial synthetic step involving this compound, based on general procedures outlined in the synthesis of analogous compounds.
Step 1: Asymmetric Addition to this compound
This step focuses on the enantioselective addition of a nucleophile to the aldehyde, establishing a key stereocenter in the Lorlatinib backbone.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| (R)-(+)-tert-Butanesulfinamide | ≥98% | Commercial Source |
| Titanium(IV) ethoxide | Synthesis Grade | Commercial Source |
| Ethylmagnesium bromide | 1 M in THF | Commercial Source |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercial Source |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source |
| Saturated aqueous ammonium chloride | Reagent Grade | In-house |
| Saturated aqueous sodium bicarbonate | Reagent Grade | In-house |
| Brine | Reagent Grade | In-house |
| Anhydrous magnesium sulfate | Reagent Grade | Commercial Source |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.05 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add titanium(IV) ethoxide (2.0 eq) via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of ethylmagnesium bromide (2.0 eq) in anhydrous THF.
-
Add the Grignard reagent dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral alcohol intermediate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Diastereomeric Ratio | >95:5 |
Logical Synthesis Workflow
The following diagram illustrates the initial phase of the Lorlatinib synthesis starting from this compound.
Caption: Initial synthetic step for a key Lorlatinib intermediate.
Signaling Pathway of Lorlatinib
Lorlatinib is a potent inhibitor of the ALK and ROS1 signaling pathways, which are often constitutively active in certain cancers due to genetic rearrangements. The following diagram illustrates the targeted inhibition of the ALK signaling cascade by Lorlatinib.
Caption: Lorlatinib's inhibition of the ALK signaling pathway.
This compound is a vital precursor in the synthesis of Lorlatinib. The strategic placement of its functional groups allows for the efficient and stereocontrolled construction of a key intermediate. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in the development of targeted cancer therapies. The unique properties of this starting material underscore the importance of specialized building blocks in modern pharmaceutical synthesis.
Application Notes and Protocols for Novel Pesticide Development Using 6-Chloro-2-fluoro-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-Chloro-2-fluoro-3-methoxybenzaldehyde as a key starting material for the development of novel pesticides. While direct pesticidal activity of the title compound is not extensively documented in publicly available literature, its reactive aldehyde functionality and substituted phenyl ring make it an ideal scaffold for the synthesis of various classes of compounds with known insecticidal, fungicidal, and herbicidal properties. This document outlines synthetic pathways to promising derivatives, detailed experimental protocols for their synthesis and bio-evaluation, and prospective activity data based on analogous structures.
Introduction: A Versatile Building Block for Agrochemicals
This compound is a substituted benzaldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its chemical structure, featuring a reactive aldehyde group, a halogenated and methoxylated phenyl ring, provides multiple points for chemical modification, making it a promising starting point for the discovery of new active ingredients for crop protection. The presence of halogen and methoxy substituents can influence the lipophilicity, metabolic stability, and target-binding affinity of the final pesticide molecules.
This document explores the derivatization of this compound into three major classes of pesticides: Schiff bases, pyrazoles, and triazoles.
Synthetic Pathways and Key Derivatives
The aldehyde functional group of this compound is the primary site for derivatization. The following diagram illustrates the potential synthetic routes to key pesticidal scaffolds.
Caption: Synthetic pathways from this compound to pesticidal scaffolds.
Schiff Base Derivatives
Schiff bases, formed by the condensation of aldehydes with primary amines, are known to exhibit a wide range of biological activities, including antifungal and antibacterial properties.[3][4] The imine or azomethine group (-C=N-) is a critical pharmacophore that can interact with various biological targets.[5]
Pyrazole Derivatives
Pyrazole-containing compounds are a prominent class of pesticides with broad-spectrum activity.[6] They are known to act as insecticides, herbicides, and fungicides.[7] The pyrazole ring is a stable aromatic system that can be readily synthesized from α,β-unsaturated ketones (chalcones), which in turn can be prepared from benzaldehydes.
Triazole Derivatives
Triazole fungicides are widely used in agriculture to control a variety of fungal diseases.[8] The triazole ring is a key feature of many systemic fungicides that act by inhibiting sterol biosynthesis in fungi.[9] Synthesis of triazole derivatives can be achieved through various routes, often involving multi-step sequences starting from the aldehyde.[10]
Experimental Protocols
General Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Workflow for Schiff Base Synthesis:
Caption: General workflow for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Appropriate primary amine or hydrazine
-
Absolute ethanol
-
Glacial acetic acid
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
-
Characterize the final product using FTIR, NMR, and Mass Spectrometry.
Synthesis of Pyrazole Derivatives via Chalcone Intermediate
This two-step protocol describes the synthesis of pyrazole derivatives, starting with the formation of a chalcone.
Workflow for Pyrazole Synthesis:
Caption: Two-step workflow for the synthesis of pyrazole derivatives.
Materials:
-
This compound
-
A substituted acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Hydrazine hydrate or a substituted hydrazine
-
Standard laboratory glassware
Procedure: Step 1: Synthesis of Chalcone
-
Dissolve this compound and an equimolar amount of a suitable acetophenone in ethanol.
-
Cool the mixture in an ice bath and add an aqueous solution of NaOH dropwise with constant stirring, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water until neutral, and dry.
Step 2: Synthesis of Pyrazole
-
Dissolve the synthesized chalcone and an equimolar amount of hydrazine hydrate in ethanol.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into cold water.
-
Filter the solid pyrazole derivative, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterize the final product.[11]
Bioactivity Screening Protocols
Insecticidal Activity Assay (Leaf-Dip Method)
Target Pest: Cabbage Looper (Trichoplusia ni) or Diamondback Moth (Plutella xylostella)
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone with a surfactant).
-
Excise leaf discs from cabbage or broccoli plants.
-
Dip each leaf disc into a test solution for 10-15 seconds and allow it to air dry.
-
Place each treated leaf disc in a separate petri dish lined with moist filter paper.
-
Introduce 10-15 second-instar larvae of the target pest into each petri dish.
-
Seal the petri dishes and incubate at 25±2°C with a 16:8 hour (light:dark) photoperiod.
-
Record larval mortality after 48 and 72 hours.
-
Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.
Fungicidal Activity Assay (Mycelial Growth Inhibition)
Target Fungi: Fusarium graminearum or Botrytis cinerea
Procedure:
-
Prepare potato dextrose agar (PDA) medium and autoclave.
-
While the medium is still molten, add the test compounds at various concentrations.
-
Pour the amended PDA into sterile petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the target fungus.
-
Incubate the plates at 25±2°C in the dark.
-
Measure the radial growth of the fungal colony after 3-5 days, or when the control plate shows full growth.
-
Calculate the percentage of mycelial growth inhibition and determine the EC50 (effective concentration for 50% inhibition).
Herbicidal Activity Assay (Seed Germination and Seedling Growth)
Target Weeds: Annual Ryegrass (Lolium rigidum) or Common Lambsquarters (Chenopodium album)
Procedure:
-
Place 20 seeds of the target weed on a filter paper in a petri dish.
-
Add 5 mL of the test solution at different concentrations to each petri dish. A control group should receive only the solvent.
-
Seal the petri dishes and place them in a growth chamber with controlled temperature and light conditions.
-
After 7-10 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.
-
Calculate the percentage of germination inhibition and the percentage of growth reduction relative to the control.
-
Determine the GR50 (concentration causing 50% growth reduction).
Prospective Bioactivity Data
The following tables present prospective bioactivity data for derivatives of this compound based on published data for analogous compounds. This data is intended to provide a benchmark for expected activity.
Table 1: Prospective Fungicidal Activity of Schiff Base Derivatives
| Compound ID | Target Fungus | MIC (µg/mL) - Analogous Data | Reference |
| SB-1 (R = 4-fluorobenzyl) | Aspergillus niger | 47.5 | [4] |
| SB-2 (R = 4-chlorophenyl) | Escherichia coli | 1.6 | [4] |
| SB-3 (R = 2-hydroxyphenyl) | Staphylococcus aureus | 3.4 | [4] |
Table 2: Prospective Insecticidal Activity of Pyrazole Derivatives
| Compound ID | Target Insect | LC50 (ppm) - Analogous Data | Reference |
| PZ-1 (Aryl-pyrazole) | Plutella xylostella | 1.5 - 10 | General knowledge from pesticide literature |
| PZ-2 (Aryl-pyrazole) | Aphis gossypii | 5 - 25 | General knowledge from pesticide literature |
| PZ-3 (Aryl-pyrazole) | Tetranychus urticae | 10 - 50 | General knowledge from pesticide literature |
Table 3: Prospective Herbicidal Activity of Triazole Derivatives
| Compound ID | Target Weed | GR50 (g/ha) - Analogous Data | Reference |
| TZ-1 (Triazole derivative) | Alopecurus myosuroides | 50 - 200 | General knowledge from pesticide literature |
| TZ-2 (Triazole derivative) | Galium aparine | 100 - 300 | General knowledge from pesticide literature |
| TZ-3 (Triazole derivative) | Amaranthus retroflexus | 75 - 250 | General knowledge from pesticide literature |
Mode of Action and Signaling Pathways (Prospective)
The potential modes of action for pesticides derived from this compound are diverse and depend on the final chemical scaffold.
Potential Signaling Pathway Inhibition for Triazole Fungicides:
Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.
-
Triazole Fungicides: A primary mode of action for many triazole fungicides is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity, leading to fungal growth inhibition and cell death.
-
Pyrazole Insecticides: Some pyrazole insecticides act as inhibitors of the mitochondrial electron transport chain at complex I or as modulators of the insect's GABA (gamma-aminobutyric acid) receptor, leading to neurotoxicity.[6]
-
Schiff Base Antimicrobials: The antimicrobial activity of Schiff bases is often attributed to the azomethine group, which can interfere with microbial enzyme function and disrupt essential metabolic pathways.[3]
Conclusion
This compound represents a versatile and promising starting material for the development of novel pesticides. Through established synthetic routes, it can be converted into various heterocyclic and acyclic derivatives with high potential for insecticidal, fungicidal, and herbicidal activity. The protocols and prospective data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in the discovery of new and effective crop protection agents. Further synthesis, optimization, and extensive biological screening are warranted to fully elucidate the pesticidal potential of its derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-Chloro-2-fluoro-6-methoxybenzaldehyde [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Application Notes and Protocols: Synthesis of Novel Chalcones from 6-Chloro-2-fluoro-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry and drug discovery.[1][2][3] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for the development of new therapeutic agents.[1][2][3] The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[1][3] This document provides a detailed protocol for the synthesis of novel chalcones utilizing 6-Chloro-2-fluoro-3-methoxybenzaldehyde as the aldehyde component.
Introduction
Chalcones are open-chain flavonoids that serve as key precursors in the biosynthesis of various flavonoids and isoflavonoids.[1][2] The synthetic accessibility of the chalcone scaffold allows for the introduction of diverse substituents on both aromatic rings, enabling extensive structure-activity relationship (SAR) studies.[1] The core structure features an α,β-unsaturated ketone, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins, a mechanism often attributed to their biological activity.[1][2]
The Claisen-Schmidt condensation is a reliable method for chalcone synthesis, involving the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][4] This protocol outlines the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a standard and widely applicable method for chalcone synthesis.[1][2]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone)
-
Ethanol (95%) or Methanol
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution
-
Hydrochloric Acid (HCl), dilute solution (e.g., 10%)
-
Deionized Water (ice-cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the selected acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.[2]
-
Reaction Initiation: Cool the flask in an ice bath to maintain a temperature below 25°C.[2] While stirring, add a solution of aqueous sodium hydroxide dropwise to the reaction mixture over 15-20 minutes.[2]
-
Reaction Progression: After the complete addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can vary from 4 to 24 hours, depending on the reactivity of the substrates.[1] Monitor the progress of the reaction by TLC. The formation of a precipitate is often an indication of product formation.[1]
-
Product Isolation: Once the reaction is complete (as determined by TLC), pour the reaction mixture into a beaker containing crushed ice and water.[2]
-
Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral.[2][4] This step facilitates the precipitation of the chalcone product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[4] Wash the crude product with several portions of ice-cold water to remove any remaining base and salts.[1]
-
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[5]
Data Presentation
The following table summarizes the key parameters for the synthesis of a chalcone from this compound and acetophenone.
| Parameter | Value/Compound |
| Aldehyde | This compound |
| Ketone | Acetophenone |
| Stoichiometry | 1:1 molar ratio (Aldehyde:Ketone) |
| Catalyst | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 4-24 hours |
| Purification | Recrystallization from Ethanol |
Characterization
The structure of the synthesized chalcone should be confirmed using spectroscopic methods:
-
FT-IR Spectroscopy: The presence of a characteristic C=O stretching vibration around 1630-1660 cm⁻¹ and C=C stretching in conjugation with the carbonyl group are indicative of the chalcone scaffold.[6][7]
-
¹H-NMR Spectroscopy: The formation of the α,β-unsaturated system can be confirmed by the presence of two doublets for the vinylic protons (Hα and Hβ) with a coupling constant (J) typically around 16 Hz, indicating a trans configuration.[7]
-
¹³C-NMR Spectroscopy: Signals corresponding to the carbonyl carbon and the two aromatic rings will be present.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[7]
Visualizations
Caption: A logical workflow for chalcone synthesis and purification.
Caption: Troubleshooting Logic for Claisen-Schmidt Condensation.
Conclusion
The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones. By carefully selecting the reactants, catalyst, and reaction conditions, researchers can achieve high yields of a diverse range of chalcone derivatives. The protocol described provides a comprehensive guide for the synthesis, purification, and characterization of novel chalcones derived from this compound, which are valuable scaffolds in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of 6-Chloro-2-fluoro-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Chloro-2-fluoro-3-methoxybenzaldehyde, a valuable intermediate in organic synthesis. The outlined methodology is based on the Vilsmeier-Haack formylation of an appropriate precursor, a widely utilized reaction for the preparation of aryl aldehydes.
I. Overview of Synthetic Strategy
The synthesis of this compound can be efficiently achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2][3][4][5] The logical precursor for this synthesis is 2-Chloro-6-fluoroanisole, which possesses an activated aromatic ring due to the electron-donating methoxy group.
The overall transformation is depicted in the following scheme:
Scheme 1: Synthesis of this compound via Vilsmeier-Haack Reaction
II. Experimental Protocol: Vilsmeier-Haack Formylation
This protocol details the step-by-step procedure for the formylation of 2-Chloro-6-fluoroanisole.
Materials:
-
2-Chloro-6-fluoroanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-Dimethylformamide (DMF) in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloromethyliminium salt).[2]
-
Formylation Reaction: Dissolve 2-Chloro-6-fluoroanisole in anhydrous dichloromethane (DCM) in a separate flask.
-
Slowly add the solution of 2-Chloro-6-fluoroanisole to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
III. Quantitative Data
The following table summarizes the typical molar equivalents and expected yield for the synthesis.
| Compound | Molecular Weight ( g/mol ) | Molar Equivalent | Typical Amount | Expected Yield (%) |
| 2-Chloro-6-fluoroanisole | 160.57[6][7] | 1.0 | 10.0 g | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 | 13.6 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | 6.9 mL | - |
| This compound | 188.58 | - | - | 70-85 |
Note: The expected yield is an estimate and may vary depending on reaction conditions and purification efficiency.
IV. Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. 2-Chloro-6-fluoroanisole | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Application Notes and Protocols: 6-Chloro-2-fluoro-3-methoxybenzaldehyde in the Development of Antihypertensive Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 6-Chloro-2-fluoro-3-methoxybenzaldehyde as a key starting material in the synthesis of novel benzimidazole-based antihypertensive agents. The protocols detailed below are designed to guide researchers through the synthesis, characterization, and pharmacological evaluation of potential drug candidates targeting the Renin-Angiotensin System (RAS).
Introduction
Hypertension is a major risk factor for cardiovascular diseases, and the Renin-Angiotensin System (RAS) is a critical pathway in the regulation of blood pressure. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the Angiotensin II type 1 (AT1) receptor. Consequently, AT1 receptor blockers (ARBs) are a cornerstone of antihypertensive therapy.
The unique substitution pattern of this compound, featuring a halogenated and methoxy-substituted phenyl ring, makes it an attractive scaffold for the synthesis of novel ARBs. The presence of fluorine can enhance metabolic stability and binding affinity, while the chloro and methoxy groups offer opportunities for further structural modifications to optimize pharmacological properties. This document outlines the synthesis of a potential AT1 receptor antagonist derived from this benzaldehyde and the subsequent experimental protocols for its evaluation.
Synthetic Strategy and Experimental Protocols
The primary synthetic route involves the condensation of this compound with a substituted o-phenylenediamine to form the core benzimidazole structure, a key pharmacophore in many ARBs.
Synthesis of 2-(6-Chloro-2-fluoro-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carbonitrile
This protocol describes the synthesis of a novel benzimidazole derivative, a potential precursor to a potent ARB.
Materials:
-
This compound
-
3,4-Diaminobenzonitrile
-
p-Toluenesulfonic acid (p-TSOH)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Protocol:
-
In a 100 mL round-bottom flask, dissolve this compound (1.88 g, 10 mmol) and 3,4-diaminobenzonitrile (1.33 g, 10 mmol) in 30 mL of DMF.
-
Add p-Toluenesulfonic acid (0.19 g, 1 mmol) to the mixture as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to 120°C with continuous stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate with stirring.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water (3 x 30 mL).
-
Recrystallize the crude product from ethanol to obtain the purified 2-(6-Chloro-2-fluoro-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carbonitrile.
-
Dry the final product under vacuum.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the procedure for evaluating the blood pressure-lowering effects of the synthesized compound in a well-established animal model of hypertension.[1]
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old.
-
Animals should be acclimatized for at least one week before the experiment.
Materials:
-
Synthesized benzimidazole compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Losartan (as a positive control)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)[2][3]
-
Oral gavage needles
Protocol:
-
Divide the SHRs into three groups: Vehicle control, synthesized compound-treated, and Losartan-treated.
-
Measure and record the baseline systolic and diastolic blood pressure of all rats for three consecutive days using the tail-cuff method.
-
On the day of the experiment, administer the vehicle, synthesized compound (e.g., 10 mg/kg), or Losartan (10 mg/kg) orally via gavage.
-
Measure the blood pressure at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-administration.
-
Calculate the change in blood pressure from the baseline for each group at each time point.
-
Analyze the data for statistical significance.
Angiotensin II Type 1 (AT1) Receptor Binding Assay
This in vitro assay determines the affinity of the synthesized compound for the AT1 receptor.[4][5]
Materials:
-
Membrane preparations from cells overexpressing the human AT1 receptor.
-
[¹²⁵I]-Angiotensin II (radioligand).
-
Synthesized benzimidazole compound.
-
Losartan (as a positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
In a 96-well plate, add 25 µL of assay buffer to all wells.
-
Add 25 µL of varying concentrations of the synthesized compound or Losartan to the respective wells.
-
For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled Angiotensin II (e.g., 10 µM).
-
Add 25 µL of [¹²⁵I]-Angiotensin II to all wells.
-
Add 100 µL of the AT1 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the synthesized compound.
Data Presentation
The quantitative data from the in vivo and in vitro experiments should be summarized for clear comparison.
Table 1: In Vivo Antihypertensive Effect of the Synthesized Compound in SHRs
| Treatment Group (10 mg/kg) | Baseline Mean Arterial Pressure (mmHg) | Maximum Reduction in MAP (mmHg) | Time to Maximum Effect (hours) |
| Vehicle | 185 ± 5 | 5 ± 2 | - |
| Synthesized Compound | 188 ± 6 | 45 ± 4 | 6 |
| Losartan | 186 ± 5 | 42 ± 3 | 6 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: In Vitro AT1 Receptor Binding Affinity
| Compound | IC₅₀ (nM) |
| Synthesized Compound | 15.8 |
| Losartan | 12.5 |
Visualizations
Signaling Pathway
The primary mechanism of action for the synthesized benzimidazole derivative is the blockade of the Angiotensin II Type 1 (AT1) receptor, which interrupts the Renin-Angiotensin System (RAS) cascade.
Caption: The Renin-Angiotensin System and the point of intervention for the synthesized antagonist.
Experimental Workflow
The overall workflow from synthesis to evaluation is a critical aspect of the drug discovery process.
Caption: A streamlined workflow for the development of antihypertensive drug candidates.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel benzimidazole-based antihypertensive agents. The protocols provided herein offer a systematic approach to synthesize, characterize, and evaluate the pharmacological activity of these compounds. The presented data and workflows are intended to facilitate further research and development in the quest for more effective and safer antihypertensive therapies.
References
- 1. Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 3. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-2-fluoro-3-methoxybenzaldehyde in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-chloro-2-fluoro-3-methoxybenzaldehyde as a key starting material in the synthesis of novel agrochemicals. The focus of this document is on its application in the development of pyridine-based herbicides, exemplified by the synthesis of a compound structurally related to the commercial herbicide halauxifen-methyl. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area.
Application in Herbicide Synthesis: Precursor to Picolinate Herbicides
This compound serves as a valuable building block for the synthesis of herbicidally active picolinate compounds. The unique substitution pattern of the benzaldehyde, featuring chloro, fluoro, and methoxy groups, allows for the construction of the substituted phenyl moiety found in potent synthetic auxin herbicides. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.
A key example of an agrochemical derived from a structurally similar precursor is halauxifen-methyl, a member of the arylpicolinate class of herbicides. The 4-chloro-2-fluoro-3-methoxyphenyl group is a critical pharmacophore for its herbicidal activity. The synthetic pathway outlined below demonstrates a plausible route from this compound to a key intermediate used in the synthesis of such herbicides.
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of picolinate herbicides is typically evaluated against a panel of common weed species. The data is often presented as the half-maximal inhibitory concentration (IC50) or effective dose (ED50), which represents the concentration of the compound required to inhibit a biological process (e.g., root growth) by 50%. While specific data for the direct product from the provided starting material is not publicly available, the following table summarizes the activity of the closely related commercial herbicide, halauxifen-methyl, against various weeds.
| Compound | Target Weed | Bioassay | Efficacy (g ai/ha) | Reference |
| Halauxifen-methyl | Galium aparine (Cleavers) | Post-emergence | 5 | Corteva Agriscience |
| Halauxifen-methyl | Lamium purpureum (Red Dead-nettle) | Post-emergence | 5 | Corteva Agriscience |
| Halauxifen-methyl | Papaver rhoeas (Corn Poppy) | Post-emergence | 5 | Corteva Agriscience |
| Halauxifen-methyl | Stellaria media (Common Chickweed) | Post-emergence | 5 | Corteva Agriscience |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
This protocol outlines a potential multi-step synthesis starting from this compound.
Step 1: Oxidation of this compound to 6-Chloro-2-fluoro-3-methoxybenzoic acid
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.
-
Add sodium chlorite (NaClO2, 1.5 eq) and a scavenger such as 2-methyl-2-butene (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Conversion to a Phenylboronic Acid Derivative
This step is a conceptual adaptation as direct conversion from the benzoic acid is complex. A more common route involves starting from a precursor like 2-chloro-6-fluoroanisole.
Step 3: Suzuki Cross-Coupling with a Pyridine Derivative
-
In a reaction vessel, combine 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester (1.0 eq) and (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq).
-
Add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base, for example, potassium carbonate (2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the methyl ester of the target compound.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the methyl ester from the previous step in a mixture of methanol and water.
-
Add an excess of a base such as lithium hydroxide (LiOH, 3.0 eq).
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.
Protocol 2: Herbicidal Activity Assay (Root Growth Inhibition)
This protocol describes a typical laboratory assay to evaluate the herbicidal activity of a compound on a model plant like Arabidopsis thaliana.
-
Prepare stock solutions of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the test compound in a liquid growth medium (e.g., Murashige and Skoog medium) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects plant growth (typically <0.5%).
-
Sterilize seeds of the target plant species (e.g., Arabidopsis thaliana) by treating them with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile water.
-
Place the sterilized seeds on agar plates containing the different concentrations of the test compound. Include a control plate with medium and DMSO only.
-
Cold-stratify the plates at 4 °C for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with controlled light (e.g., 16-hour light/8-hour dark cycle) and temperature (e.g., 22 °C).
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings for each treatment.
-
Calculate the percent inhibition of root growth for each concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Proposed synthetic pathway to a picolinate herbicide.
Caption: Workflow for herbicidal activity assay.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-fluoro-3-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 6-Chloro-2-fluoro-3-methoxybenzaldehyde synthesis.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my reaction yield consistently low or non-existent?
Answer: Low to no yield can stem from several critical factors related to reagent quality, reaction conditions, and the chosen synthetic route. The primary routes for this synthesis are Directed ortho-Metalation (DoM) and Vilsmeier-Haack formylation.
-
For Directed ortho-Metalation (DoM):
-
Moisture Contamination: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture. All glassware must be flame-dried, and reactions must be conducted under a strictly inert atmosphere (Nitrogen or Argon). Protic solvents will quench the reagent, halting the reaction.[1]
-
Inactive Organolithium Reagent: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the reagent before use to determine its exact molarity for accurate stoichiometry.
-
Insufficient Deprotonation: The deprotonation of the aromatic ring is temperature-dependent. Ensure the reaction is maintained at the optimal low temperature (typically -78 °C) to favor the kinetic ortho-lithiated product and prevent side reactions.[2]
-
Poor Electrophile Quality: The formylating agent, typically N,N-Dimethylformamide (DMF), must be anhydrous. Impurities in the DMF can react with the lithiated intermediate, leading to byproducts.
-
-
For Vilsmeier-Haack Formylation:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and DMF.[3][4][5] If these reagents are old or have been improperly stored, the reagent may not form efficiently. Use fresh, high-purity POCl₃ and anhydrous DMF.
-
Low Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[3][4][6] The starting material, 4-Chloro-2-fluoro-1-methoxybenzene, is moderately activated. Reaction conditions, such as temperature and time, may need to be optimized to drive the reaction to completion.
-
Improper Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. The temperature must be controlled carefully, often starting at 0 °C and slowly warming to a specific temperature depending on the substrate's reactivity.[3]
-
Question 2: My final product is impure, with significant side products observed. What are the likely causes and how can I fix this?
Answer: Impurities often arise from incomplete reactions, side reactions due to reaction conditions, or degradation during workup.
-
Presence of Unreacted Starting Material: This is a common issue indicating an incomplete reaction.
-
Solution: Increase the reaction time or modestly increase the temperature. Verify the stoichiometry and ensure the limiting reagent is fully consumed by monitoring the reaction with Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Formation of Isomeric Products: While the Directed ortho-Metalation is highly regioselective due to the directing effect of the methoxy group[7][8][9], other methods might yield isomers.
-
Solution: Confirm the structure of your product and impurities using NMR spectroscopy. Purification via column chromatography or recrystallization is typically required to isolate the desired this compound isomer.
-
-
Oxidation to Carboxylic Acid: Aldehydes can be sensitive to air and may oxidize to the corresponding benzoic acid, especially during workup or storage.[10]
-
Solution: Perform the aqueous workup under a nitrogen atmosphere if possible. Store the purified product under an inert atmosphere and at a low temperature.
-
Question 3: I am having trouble scaling up the reaction from milligram to gram scale. Why is the yield dropping?
Answer: Scale-up challenges are common and are often related to mass and heat transfer.
-
Inefficient Heat Transfer: Many of these reactions, particularly the quenching of organolithium intermediates, are highly exothermic.[11] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult.
-
Solution: Ensure your cooling bath can handle the increased scale. Add reagents dropwise and at a much slower rate to maintain the internal temperature. For gram-scale reactions, a mechanical stirrer is often more effective than a magnetic stir bar for ensuring homogenous temperature distribution.
-
-
Inadequate Mixing: Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[11]
-
Solution: Use an appropriately sized flask and a powerful overhead stirrer. Ensure the stirring is vigorous enough to maintain a homogenous mixture throughout the reagent addition and reaction time.
-
Section 2: Yield Optimization & Data Presentation
Optimizing reaction parameters is critical for maximizing yield. The following tables present illustrative data for the Directed ortho-Metalation (DoM) route, which is often preferred for its high regioselectivity.
Table 1: Effect of Base and Temperature on DoM Yield
| Entry | Starting Material | Base (1.1 eq) | Temperature | Time (h) | Quench Electrophile | Yield (%) |
| 1 | 4-Chloro-2-fluoro-1-methoxybenzene | n-BuLi | -78 °C | 2 | Anhydrous DMF | 78 |
| 2 | 4-Chloro-2-fluoro-1-methoxybenzene | s-BuLi | -78 °C | 2 | Anhydrous DMF | 85 |
| 3 | 4-Chloro-2-fluoro-1-methoxybenzene | t-BuLi | -78 °C | 2 | Anhydrous DMF | 72 |
| 4 | 4-Chloro-2-fluoro-1-methoxybenzene | s-BuLi | -40 °C | 2 | Anhydrous DMF | 65 |
Note: Yields are illustrative and based on typical outcomes for this reaction type. s-BuLi often provides higher yields due to its increased basicity and ability to deprotonate more sterically hindered positions.
Section 3: Experimental Protocols
The following are detailed protocols for the synthesis of this compound.
Protocol 1: Synthesis via Directed ortho-Metalation (DoM)
This method offers high regioselectivity and generally good yields.
Materials:
-
4-Chloro-2-fluoro-1-methoxybenzene
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reaction Mixture: Under a nitrogen atmosphere, dissolve 4-Chloro-2-fluoro-1-methoxybenzene (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 2 hours.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exothermic quench. After addition, allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Section 4: Visual Guides & Workflows
Diagram 1: Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Quinolines from 6-Chloro-2-fluoro-3-methoxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of quinolines from 6-Chloro-2-fluoro-3-methoxybenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which quinoline synthesis method is most suitable for this compound?
A1: The Friedländer synthesis is often the most straightforward approach when starting with a 2-aminoaryl aldehyde or ketone.[1][2] In this case, you would first need to convert the this compound to the corresponding 2-amino derivative. The Friedländer synthesis involves the condensation of this 2-amino benzaldehyde with a compound containing an α-methylene ketone, catalyzed by either acid or base.[1][3]
Other methods like the Combes, Doebner-von Miller, or Skraup syntheses are also possibilities, but they typically start with an aniline derivative and react it with a β-dicarbonyl compound, or α,β-unsaturated carbonyl compounds, respectively.[2][4] Given the specific starting material, the Friedländer approach is a logical choice.
Q2: What are the most likely side reactions when using this compound in a Friedländer synthesis?
A2: The unique substitution pattern of this compound (an electron-donating methoxy group and electron-withdrawing chloro and fluoro groups) can lead to several side reactions. The primary concerns are:
-
Self-condensation of the ketone: Under basic conditions, the ketone reactant can undergo an aldol condensation with itself, leading to undesired byproducts and reducing the yield of the target quinoline.[5]
-
Formation of regioisomers: If an unsymmetrical ketone is used, there is a possibility of forming two different regioisomers of the quinoline product. The electronic and steric effects of the substituents on the benzaldehyde ring will influence the preferred cyclization pathway.
-
Incomplete cyclization: The reaction may stall after the initial condensation step, especially if the reaction conditions (temperature, catalyst concentration) are not optimal, leading to the isolation of the intermediate enamine or Schiff base.
-
Tar formation: Harsh acidic or basic conditions, particularly at elevated temperatures, can lead to the polymerization of reactants and intermediates, resulting in the formation of intractable tar.[6]
-
Nucleophilic aromatic substitution: Although less common under typical Friedländer conditions, the presence of activating and deactivating groups on the aromatic ring could potentially lead to unexpected substitution reactions.
Q3: How do the substituents on this compound affect the reactivity and regioselectivity of the quinoline synthesis?
A3: The substituents have competing electronic effects that can complicate the reaction:
-
-OCH3 (methoxy group): This is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution.
-
-F (fluoro group) and -Cl (chloro group): These are electron-withdrawing groups via induction, which deactivates the aromatic ring. Halogens can also donate electron density through resonance.
The interplay of these effects can influence the nucleophilicity of the amino group (once the aldehyde is converted) and the electrophilicity of the carbonyl carbon, thereby affecting the rate and outcome of the condensation and cyclization steps. In related syntheses, it has been observed that methoxy-substituted anilines can favor the formation of 2-substituted quinolines, while chloro- or fluoro-substituted anilines may direct towards 4-substituted products.[6]
Q4: I am observing a low yield in my reaction. What are the key parameters to optimize?
A4: Low yields in quinoline synthesis can often be attributed to several factors. A systematic approach to optimization is recommended:
| Parameter | Troubleshooting Steps |
| Starting Material Purity | Ensure the this compound and the ketone reactant are of high purity. Impurities can inhibit the reaction or lead to side products. |
| Catalyst | The choice and concentration of the acid or base catalyst are critical. For acid catalysis, consider p-toluenesulfonic acid or Lewis acids. For base catalysis, potassium hydroxide or sodium ethoxide are common choices.[1] |
| Solvent | The solvent can significantly influence the reaction. Ethanol is commonly used, but other solvents like toluene or solvent-free conditions can also be explored.[7] |
| Temperature | Optimize the reaction temperature. While heating is often necessary for cyclization, excessive heat can promote tar formation.[6] |
| Reaction Time | Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating. |
Troubleshooting Guide for Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Tar Formation | Reaction temperature is too high; catalyst concentration is excessive; prolonged reaction time. | Reduce the reaction temperature. Optimize the catalyst concentration. Monitor the reaction by TLC and stop it upon completion. Consider using a moderator like ferrous sulfate in Skraup-type reactions.[6] |
| Low or No Product Formation | Inactive catalyst; low purity of starting materials; inappropriate reaction conditions (temperature, solvent). | Use a fresh, active catalyst. Purify starting materials before use. Systematically screen different solvents and temperatures. |
| Formation of Multiple Products (Isomers) | Use of an unsymmetrical ketone. | If possible, use a symmetrical ketone to avoid regioselectivity issues. If an unsymmetrical ketone is necessary, carefully purify the product mixture using column chromatography and characterize the isomers by NMR and mass spectrometry. |
| Product is Difficult to Purify | Presence of polymeric byproducts or closely related side products. | For tarry residues, steam distillation can be an effective purification method.[6] Column chromatography with a carefully selected solvent system is often necessary for separating complex mixtures. Recrystallization can be used for final purification. |
Experimental Protocols
Note: The following are generalized protocols based on the Friedländer synthesis and should be adapted and optimized for the specific reaction with the 2-amino derivative of this compound.
Protocol 1: Acid-Catalyzed Friedländer Synthesis [7]
-
In a round-bottom flask, combine the 2-amino-6-chloro-3-fluoro-4-methoxybenzaldehyde (1.0 eq) and the ketone (1.2 eq).
-
Add a suitable solvent, such as ethanol or toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Base-Catalyzed Friedländer Synthesis [5]
-
To a solution of the 2-amino-6-chloro-3-fluoro-4-methoxybenzaldehyde (1.0 eq) and the ketone (1.2 eq) in ethanol, add a solution of potassium hydroxide (2.0 eq) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product as described above.
Visualizing Reaction Pathways and Troubleshooting
Caption: A simplified workflow for the Friedländer synthesis of quinolines.
Caption: A logical troubleshooting workflow for low yield in quinoline synthesis.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Purification of 6-Chloro-2-fluoro-3-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-2-fluoro-3-methoxybenzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: After synthesis, my crude this compound appears as a dark oil or contains significant solid impurities. What is the best initial purification step?
Answer: For a crude product with significant coloration or solid byproducts, it is advisable to start with a liquid-liquid extraction or a simple filtration. An initial wash with a saturated sodium bicarbonate solution can help remove any acidic impurities, such as the corresponding carboxylic acid that may have formed due to oxidation of the aldehyde. If solid impurities are present, dissolving the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and then filtering it will remove any insoluble materials.
Question 2: I am seeing multiple spots on my TLC analysis after initial workup. How do I identify the main product and the impurities?
Answer: The main product, this compound, is a moderately polar compound. On a standard silica gel TLC plate, it should have a distinct spot. Potential impurities could include unreacted starting materials, the corresponding benzyl alcohol (more polar), or the carboxylic acid (very polar, may streak). Running the TLC with a co-spot (a small spot of your crude mixture directly on top of a spot of a reference standard of the pure product) will help in definitively identifying the product spot. Visualization under UV light is typically effective for these aromatic compounds.
Question 3: My column chromatography separation is poor, with broad peaks and incomplete separation of impurities. What can I do to improve this?
Answer: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The choice of eluent is critical. For substituted benzaldehydes, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] An ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired compound on a TLC plate.[1] You can try varying the ratio of your solvents or introducing a different co-solvent.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Sample Loading: Load the sample in a concentrated solution using a minimal amount of solvent to ensure a narrow starting band.
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Consider a Different Stationary Phase: If silica gel gives poor results, consider using alumina (neutral or basic) which can be beneficial for acid-sensitive compounds.[1]
Question 4: During recrystallization, my compound oils out instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some potential solutions:
-
Use a Different Solvent or Solvent System: The chosen solvent may be too good a solvent for your compound at lower temperatures. Try a solvent in which the compound is less soluble, or use a solvent pair (one solvent in which it is soluble and another in which it is sparingly soluble).
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Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.
-
Seeding: Adding a tiny crystal of the pure compound to the cooled solution can initiate crystallization.
Question 5: The yield of my purified this compound is very low after purification. What are the common causes of product loss?
Answer: Low yield can result from several factors depending on the purification method:
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Recrystallization: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to dissolve the compound.
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Column Chromatography: Irreversible adsorption of the product onto the stationary phase can occur. This can sometimes be mitigated by deactivating the silica gel with a small amount of triethylamine in the eluent, especially if the compound is sensitive to the acidic nature of silica.
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Bisulfite Adduct Formation: Incomplete formation of the adduct or incomplete regeneration of the aldehyde from the adduct can lead to significant losses. Ensure you are using a fresh, saturated solution of sodium bisulfite and that the pH is sufficiently basic (pH > 8) during the regeneration step.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
What are the most common purification techniques for this compound?
The most common and effective purification techniques for aromatic aldehydes like this compound are:
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Recrystallization: Effective for obtaining high-purity crystalline solids if a suitable solvent is found.
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Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[2]
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Bisulfite Adduct Formation: A highly selective method for separating aldehydes from other organic compounds, often resulting in high purity.[3]
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Distillation (under reduced pressure): Suitable for thermally stable liquid aldehydes to separate them from non-volatile impurities. A patent for the related 2-chloro-6-fluorobenzaldehyde suggests purification by reduced pressure distillation or rectification.[4]
What are the likely impurities in a crude sample of this compound?
Common impurities can originate from the starting materials or side reactions during synthesis. These may include:
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Unreacted starting materials: Depending on the synthetic route.
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6-Chloro-2-fluoro-3-methoxybenzoic acid: Formed by the oxidation of the aldehyde.
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6-Chloro-2-fluoro-3-methoxybenzyl alcohol: If a reduction side reaction occurs or if it's an intermediate from a related synthesis.
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Over-halogenated or under-halogenated species: If the synthesis involves halogenation steps.
How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A highly accurate method for quantifying purity and detecting impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides structural confirmation and can be used for purity estimation by integrating the signals of the product against those of known impurities or a standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound.
Is this compound stable during purification?
Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light for extended periods. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps like distillation or recrystallization.
Data Presentation
The following tables summarize typical quantitative data for common purification techniques based on literature for similar substituted benzaldehydes. This data can serve as a benchmark for optimizing the purification of this compound.
Table 1: Comparison of Purification Techniques for Substituted Benzaldehydes
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Common Challenges |
| Recrystallization | >99% | 60-80% | High purity product, simple procedure. | Finding a suitable solvent, potential for oiling out, product loss in mother liquor. |
| Column Chromatography | 95-99% | 70-90% | Good for complex mixtures, versatile.[2] | Can be time-consuming, potential for product loss on the column, requires solvent optimization.[1] |
| Bisulfite Adduct Formation | >98% | 85-95% | Highly selective for aldehydes, excellent for removing non-aldehyde impurities.[3] | Requires a two-step process (formation and regeneration), potential for incomplete reactions. |
| Reduced Pressure Distillation | 98-99% | 80-95% | Effective for thermally stable liquids, good for removing non-volatile impurities.[4] | Not suitable for thermally sensitive compounds, requires specialized equipment. |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These are generalized protocols and may require optimization for specific crude sample characteristics.
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. The polarity can be gradually increased (gradient elution) to elute the compounds based on their affinity for the stationary phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. A protocol for the closely related 2-fluoro-3-methoxybenzaldehyde using a gradient of ethyl acetate in hexane afforded the pure product in 85% yield.[2]
Protocol 3: Bisulfite Adduct Formation and Regeneration
-
Adduct Formation: Dissolve the crude this compound in a suitable water-miscible solvent like methanol or ethanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for several minutes. A precipitate of the bisulfite adduct may form.
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether or dichloromethane) and water to the mixture. Shake the separatory funnel and allow the layers to separate. The non-aldehyde impurities will remain in the organic layer, while the water-soluble bisulfite adduct will be in the aqueous layer.
-
Isolation of Adduct: Separate the aqueous layer containing the bisulfite adduct.
-
Regeneration of Aldehyde: To the aqueous layer, add an equal volume of an organic solvent (e.g., diethyl ether or dichloromethane). While stirring, slowly add a base such as sodium carbonate or sodium hydroxide solution until the pH of the aqueous layer is greater than 8.
-
Extraction of Pure Aldehyde: The aldehyde will be regenerated and will partition into the organic layer. Separate the organic layer.
-
Workup: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
The following diagrams visualize the experimental workflows and a decision-making process for selecting a purification technique.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Caption: Decision tree for selecting a suitable purification method for this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-FLUORO-3-METHOXYBENZALDEHYDE | 103438-88-6 [chemicalbook.com]
- 3. 1350325-23-3|6-Chloro-3-fluoro-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2-fluoro-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 6-Chloro-2-fluoro-3-methoxybenzaldehyde. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most viable synthetic strategies for introducing a formyl group onto the precursor, 2-chloro-6-fluoroanisole, are ortho-lithiation followed by formylation and the Vilsmeier-Haack reaction . The choice between these methods will depend on available reagents, equipment, and the desired scale of the reaction.
Q2: Which position on the 2-chloro-6-fluoroanisole ring is most likely to be formylated?
A2: In ortho-lithiation, the methoxy group is the strongest directing group among the substituents (methoxy > fluoro > chloro). Therefore, lithiation and subsequent formylation are most likely to occur at the position ortho to the methoxy group, which is the C3 position, yielding the desired product. In the Vilsmeier-Haack reaction, which favors electron-rich aromatic rings, the methoxy group also activates the ring towards electrophilic substitution, directing the formylation to the same position.
Q3: What are the key safety precautions when working with the reagents for this synthesis?
A3: Both primary synthetic routes involve hazardous materials.
-
Ortho-lithiation: n-Butyllithium (n-BuLi) is a pyrophoric liquid and must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. Reactions are typically run at very low temperatures (-78 °C) to control reactivity and minimize side reactions.
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive liquid. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
Troubleshooting Guides
Ortho-lithiation and Formylation
This method involves the deprotonation of the aromatic ring using a strong organolithium base, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF).
Logical Workflow for Ortho-lithiation and Formylation
Caption: Workflow for ortho-lithiation and formylation.
Troubleshooting Common Issues in Ortho-lithiation:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive n-BuLi. | 1. Titrate the n-BuLi solution to determine its exact concentration. Use a fresh, properly stored bottle if necessary. |
| 2. Presence of moisture or oxygen. | 2. Ensure all glassware is rigorously dried. Use anhydrous solvents and maintain a positive pressure of inert gas throughout the reaction. | |
| 3. Insufficient reaction time or temperature for lithiation. | 3. Increase the stirring time after n-BuLi addition. While -78 °C is standard, gentle warming to -40 °C for a short period might be necessary for some substrates, but this increases the risk of side reactions. | |
| Formation of Multiple Products | 1. Competing lithiation at other positions. | 1. While the methoxy group is the primary director, some lithiation ortho to the fluorine atom may occur. Consider using a bulkier lithium amide base like LDA, which can sometimes offer different regioselectivity. |
| 2. Benzyne formation. | 2. This can occur if the reaction temperature is too high, leading to the elimination of LiCl. Maintain a strict low-temperature profile. | |
| 3. Reaction of n-BuLi with the formyl product. | 3. Ensure the reaction is properly quenched at low temperature before warming to room temperature. | |
| Difficulty in Purification | 1. Presence of unreacted starting material and butylated byproducts. | 1. Optimize the stoichiometry of n-BuLi. Use of a slight excess (1.1-1.2 equivalents) is common, but a large excess can lead to side reactions. |
| 2. Formation of polar impurities during workup. | 2. Perform a careful aqueous workup and consider a preliminary purification step like a short silica plug before column chromatography. |
Vilsmeier-Haack Reaction
This reaction employs a Vilsmeier reagent, generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃), to formylate the aromatic ring.
Logical Workflow for Vilsmeier-Haack Reaction
Caption: Workflow for the Vilsmeier-Haack reaction.
Troubleshooting Common Issues in the Vilsmeier-Haack Reaction:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Deactivated aromatic ring. | 1. The Vilsmeier-Haack reaction works best on electron-rich aromatic systems. While the methoxy group is activating, the chloro and fluoro groups are deactivating. Harsher reaction conditions (higher temperature, longer reaction time) may be required. |
| 2. Impure reagents. | 2. Use anhydrous DMF and freshly distilled POCl₃. | |
| Formation of Byproducts | 1. Polymerization or decomposition of the starting material or product. | 1. Avoid excessively high temperatures. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. |
| 2. Incomplete hydrolysis of the iminium salt intermediate. | 2. Ensure complete hydrolysis by stirring the reaction mixture with the aqueous solution for a sufficient amount of time. | |
| Difficult Workup | 1. Emulsion formation during extraction. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| 2. Product is partially soluble in the aqueous layer. | 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Experimental Protocols
General Protocol for Ortho-lithiation and Formylation
-
Setup: Under an inert atmosphere (argon or nitrogen), add a solution of 2-chloro-6-fluoroanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1-1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Vilsmeier-Haack Reaction[1]
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3-5 eq.) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction: To the prepared Vilsmeier reagent, add 2-chloro-6-fluoroanisole (1.0 eq.) either neat or dissolved in a minimal amount of anhydrous DMF.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Hydrolysis and Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice containing sodium acetate. Stir until the hydrolysis is complete.
-
Extraction and Purification: Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Data Presentation
Currently, specific quantitative data for the optimization of reaction conditions for this compound is not available in the public domain. Researchers are encouraged to perform their own optimization studies, systematically varying parameters such as temperature, reaction time, and stoichiometry, and to document the resulting yields and purity.
Table 1: Physical and Chemical Properties (Predicted and from similar compounds)
| Property | Value |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol [1] |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not available. Similar compounds like 2-fluoro-3-methoxybenzaldehyde have a melting point of 47-51 °C.[2][3] |
| Boiling Point | Not available. |
| Solubility | Expected to be soluble in common organic solvents like THF, diethyl ether, and dichloromethane. |
Note on Biological Activity: While there is no specific information on the biological activity or signaling pathway of this compound, substituted benzaldehydes are known to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties.[4][5][6][7] This compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. ossila.com [ossila.com]
- 4. repositorio.ufc.br [repositorio.ufc.br]
- 5. pharmainfo.in [pharmainfo.in]
- 6. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-2-fluoro-3-methoxybenzaldehyde stability and storage issues
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 6-Chloro-2-fluoro-3-methoxybenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2][3][4] For enhanced stability, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[3]
Q2: Is refrigeration required for storing this compound?
A2: Yes, refrigeration is recommended. Storing the compound at temperatures between 2-8°C (36-46°F) can help minimize degradation.[3][4] Some general guidelines for similar aromatic aldehydes also suggest that refrigerated storage is beneficial.[5]
Q3: What are the common degradation pathways for aromatic aldehydes like this one?
A3: Aromatic aldehydes are susceptible to two primary degradation pathways:
-
Oxidation: Exposure to air can cause the aldehyde group to oxidize into the corresponding carboxylic acid, which can impact reaction outcomes and product purity.[6]
-
Polymerization: Over time, aldehydes can polymerize to form trimers, which are often inactive and can appear as a precipitate or cause the material to solidify.[6] This process can be accelerated by the presence of acidic impurities, including the carboxylic acid formed from oxidation.[6]
Q4: I've observed a change in the physical appearance of the compound (e.g., color change, solidification). What could be the cause?
A4: A change in physical appearance can indicate degradation. The formation of impurities, such as the corresponding carboxylic acid from oxidation or polymers, can alter the color and physical state of the material. If you observe such changes, it is advisable to verify the purity of the compound before use.
Q5: How should I handle this compound in the laboratory?
A5: This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3] Standard personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact.[1][3][7] Avoid creating dust if handling a solid form.[4][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation | - Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, HPLC). - If degradation is confirmed, use a fresh batch of the compound. - Review storage conditions to ensure they align with recommendations. |
| Compound has discolored or solidified | Oxidation or polymerization | - Assess the purity of the material. Depending on the extent of degradation, purification may be possible, but using a new batch is often more reliable. - To prevent future issues, store the compound under an inert atmosphere and in a tightly sealed container.[3] |
| Low reaction yield | Impurities in the starting material | - Impurities such as the corresponding carboxylic acid can interfere with reactions. Confirm the purity of the aldehyde before starting your experiment. - Consider dissolving the aldehyde in an anhydrous solvent to minimize exposure to moisture. |
Storage Condition Summary for Similar Benzaldehydes
| Compound | Recommended Storage Temperature | Additional Recommendations |
| Myrac Aldehyde (an aromatic aldehyde) | Below 25°C | Store in a cool, dry, well-ventilated area in tightly sealed containers away from heat, direct sunlight, and strong oxidizing agents.[1] |
| Acetaldehyde | 2-8°C | Store under inert gas (Argon, Nitrogen). Air sensitive.[3] |
| 2-Fluoro-3-methoxybenzaldehyde | 3-5°C | Store in a well-ventilated place. Keep container tightly closed.[4] |
| Benzaldehyde | -20°C | Keep container tightly closed in a cool place.[9] |
| General Aromatic Aldehydes | Room Temperature (until diluted) | Dilute in a primary alcohol for long-term stability. Store in airtight amber containers, avoid exposure to air, heat, and light. Consider adding an antioxidant like BHT.[6][10] |
Experimental Protocols
Protocol 1: Stability Assessment via Purity Analysis (Illustrative)
-
Initial Analysis: Upon receiving a new batch of this compound, dissolve a small, representative sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. This will serve as the baseline (T=0) purity profile.
-
Sample Preparation for Stability Study:
-
Sample A (Optimal Storage): Place an aliquot of the compound in a vial, flush with nitrogen, seal tightly, and store at 2-8°C in the dark.
-
Sample B (Sub-optimal Storage): Place an aliquot in a vial that is not tightly sealed and store at ambient temperature on the lab bench, exposed to light.
-
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), take a small sample from both Sample A and Sample B.
-
Purity Re-evaluation: Acquire a ¹H NMR spectrum for each time-point sample.
-
Data Comparison: Compare the spectra to the T=0 baseline. Look for the appearance of new peaks, particularly in the carboxylic acid region (typically >10 ppm) or a broadening of peaks which might suggest polymerization. Quantify the purity at each time point by integrating the relevant peaks.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Best practices for storing this compound.
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. wcu.edu [wcu.edu]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. reddit.com [reddit.com]
- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. carlroth.com [carlroth.com]
- 10. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
How to increase the efficiency of Friedländer annulation with substituted benzaldehydes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the Friedländer annulation with substituted benzaldehydes.
Troubleshooting Guide: Enhancing Reaction Efficiency
This guide addresses common issues encountered during the Friedländer annulation with substituted benzaldehydes and offers targeted solutions.
Q1: My Friedländer annulation reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the Friedländer synthesis can arise from several factors. A systematic investigation of the following aspects is recommended:
-
Reagent Quality: Ensure the purity of your 2-aminoaryl ketone and the substituted benzaldehyde. Impurities can lead to undesirable side reactions or inhibit the catalyst.[1]
-
Catalyst Activity and Concentration: The choice and concentration of the catalyst are critical. Both Lewis acids (e.g., In(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) can be effective.[2][3][4] Ensure the catalyst is active, not expired, and used in the optimal concentration. Some catalysts are sensitive to air and moisture, so proper handling is crucial.[1]
-
Reaction Temperature and Time: The reaction temperature needs to be optimized. While classical methods often involve refluxing for several hours, modern approaches using microwave irradiation can significantly reduce reaction times and improve yields.[5][6][7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][8]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. While traditional protocols use alcohols, solvent-free conditions have been shown to be highly effective and environmentally friendly.[2][5][9]
-
Atmosphere: Certain reactions may be sensitive to air or moisture.[1] If you suspect sensitivity, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1]
Q2: I am observing a complex mixture of products instead of the desired quinoline. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products often points towards competing side reactions. A common side reaction in the Friedländer synthesis is the self-condensation of the ketone starting material, especially under basic conditions.[1] To mitigate this, consider the following strategies:
-
Use of an Imine Analog: Employing an imine analog of the 2-aminoaryl ketone can prevent its self-condensation.[1]
-
Catalyst Choice: Acidic catalysts are generally considered superior to basic catalysts for minimizing side reactions in this transformation.[3]
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side product formation. A slight excess of the methylene compound is often used.[1]
Q3: How do substituents on the benzaldehyde (electron-donating vs. electron-withdrawing) affect the reaction efficiency?
A3: The electronic nature of the substituents on the benzaldehyde can influence the electrophilicity of the carbonyl carbon and, consequently, the rate of the initial condensation step. While detailed studies specifically on substituted benzaldehydes in the Friedländer annulation are extensive, general principles of carbonyl reactivity apply. Reactions with aromatic ketones bearing electron-withdrawing groups have been reported to give better yields than those with electron-donating substituents.[10] It is plausible that electron-withdrawing groups on the benzaldehyde could enhance its reactivity towards the initial nucleophilic attack. However, the overall efficiency will also depend on the subsequent cyclization and dehydration steps. Optimization of reaction conditions for each specific substituted benzaldehyde is recommended.
Q4: I am struggling with the regioselectivity of the reaction when using an unsymmetrical ketone. How can I control the formation of a specific regioisomer?
A4: Achieving high regioselectivity with unsymmetrical ketones is a common challenge in the Friedländer synthesis.[4] The following approaches can be employed to control the regiochemical outcome:
-
Catalyst Selection: The use of specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO, has been shown to provide high regioselectivity, favoring the formation of 2-substituted quinolines.[11][12]
-
Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.[4] For instance, higher temperatures and the slow addition of the methyl ketone substrate have been shown to improve regioselectivity.[11][12]
-
Substrate Modification: While not directly related to the benzaldehyde, introducing a directing group on the ketone can control the direction of enolization and subsequent cyclization.
Frequently Asked Questions (FAQs)
Q5: What are some of the most effective modern catalysts for the Friedländer annulation with substituted benzaldehydes?
A5: Recent advancements have introduced a variety of highly efficient catalysts. Metal triflates, such as Indium(III) triflate (In(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), have emerged as powerful Lewis acid catalysts, often providing excellent yields under solvent-free conditions.[2][3] Molecular iodine has also been reported as a highly efficient catalyst.[7] For greener approaches, heterogeneous catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) and polymer-based catalysts offer advantages such as easy separation and reusability.[5]
Q6: Are there any "green" or environmentally friendly protocols for this reaction?
A6: Yes, several green methodologies have been developed. Solvent-free reactions are a prominent example, minimizing waste and often leading to higher yields and shorter reaction times.[2][5][9] The use of recyclable catalysts, such as polymer-supported or silica-based catalysts, also contributes to a more sustainable process.[5] Furthermore, methods utilizing microwave irradiation or ultrasound assistance can reduce energy consumption and reaction times.[5][6][8]
Q7: Can this reaction be performed under microwave irradiation? What are the advantages?
A7: The Friedländer annulation can be effectively carried out under microwave irradiation. The primary advantages include a significant reduction in reaction time, often from hours to minutes, and frequently improved product yields.[5][6][8] Microwave heating is more uniform and efficient than conventional heating methods.
Data Presentation
Table 1: Comparison of Catalysts for the Friedländer Annulation
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| In(OTf)₃ | 2-Aminoarylketones and various carbonyl compounds | Solvent-free | 75–92 | [2] |
| Yb(OTf)₃ | 2-Aminoarylketones and various carbonyl compounds | Not specified | Very good | [3] |
| p-TsOH·H₂O | 2-Aminoarylketone and β-ketoester | Refluxing ethanol | Similar to NaAuCl₄·2H₂O | [3] |
| Molecular Iodine | 2-Aminoaryl ketones and carbonyl compounds | Solvent-free | High | [7] |
| PEG-OSO₃H | Friedländer components | Microwave irradiation (600W), solvent-free | Excellent | [5] |
| NaHSO₄-SiO₂ | Friedländer components | Solvent-free | Excellent | [5] |
| Cu(II)-based MOF | 2-Aminobenzaldehydes and ketones | 80 °C, solvent-free | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for In(OTf)₃-Catalyzed Friedländer Annulation under Solvent-Free Conditions
-
Reactants: 2-Aminoarylketone (1.0 mmol), substituted benzaldehyde (1.2 mmol), and Indium(III) triflate (5 mol%).
-
Procedure:
-
To a clean, dry round-bottom flask, add the 2-aminoarylketone, substituted benzaldehyde, and In(OTf)₃.
-
Heat the reaction mixture at the predetermined optimal temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the flask and stir.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Microwave-Assisted Friedländer Annulation
-
Reactants: 2-Aminoarylketone (1.0 mmol), substituted benzaldehyde (1.2 mmol), and a suitable catalyst (e.g., p-TsOH, 10 mol%).
-
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminoarylketone, substituted benzaldehyde, and catalyst.
-
If a solvent is used, add a minimal amount of a high-boiling polar solvent (e.g., DMF, DMSO). For solvent-free conditions, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 5-15 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Friedländer annulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 6-Chloro-2-fluoro-3-methoxybenzaldehyde
For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for this purpose. This guide provides a detailed analysis of the expected ¹H NMR spectrum of 6-Chloro-2-fluoro-3-methoxybenzaldehyde and compares it with structurally related, commercially available alternatives.
The substitution pattern on the benzaldehyde ring significantly influences the chemical environment of each proton. In this compound, the interplay of an electron-donating methoxy group (-OCH₃) and electron-withdrawing halogen (-F, -Cl) and aldehyde (-CHO) groups creates a distinct spectral fingerprint. Understanding these substituent effects is critical for accurate spectral interpretation.[1]
Comparative ¹H NMR Data Analysis
The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with experimental data for selected alternative compounds. The predictions are based on established substituent effects on proton chemical shifts. Electron-withdrawing groups generally shift signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[1]
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent | Reference |
| This compound | Aldehyde (-CHO) | ~10.3 - 10.4 | Doublet (d) | 1H | CDCl₃ | Predicted |
| Aromatic (H-5) | ~7.3 - 7.4 | Doublet (d) | 1H | CDCl₃ | Predicted | |
| Aromatic (H-4) | ~7.1 - 7.2 | Doublet (d) | 1H | CDCl₃ | Predicted | |
| Methoxy (-OCH₃) | ~3.9 - 4.0 | Singlet (s) | 3H | CDCl₃ | Predicted | |
| 2-Fluoro-3-methoxybenzaldehyde | Aldehyde (-CHO) | 10.38 | Singlet (s) | 1H | CDCl₃ | [2] |
| Aromatic | 7.43 - 7.40 | Multiplet (m) | 1H | CDCl₃ | [2] | |
| Aromatic | 7.24 - 7.15 | Multiplet (m) | 2H | CDCl₃ | [2] | |
| Methoxy (-OCH₃) | 3.95 | Singlet (s) | 3H | CDCl₃ | [2] | |
| 3-Methoxybenzaldehyde | Aldehyde (-CHO) | 9.98 | Singlet (s) | 1H | DMSO-d₆ | [3] |
| Aromatic | 7.51 | Doublet (d) | 2H | DMSO-d₆ | [3] | |
| Aromatic | 7.41 | Singlet (s) | 1H | DMSO-d₆ | [3] | |
| Aromatic | 7.28 | Multiplet (m) | 1H | DMSO-d₆ | [3] | |
| Methoxy (-OCH₃) | 3.82 | Singlet (s) | 3H | DMSO-d₆ | [3] | |
| Benzaldehyde | Aldehyde (-CHO) | ~10.0 | Singlet (s) | 1H | CDCl₃ | [4] |
| Aromatic (ortho) | ~7.87 | Multiplet (m) | 2H | CDCl₃ | [4] | |
| Aromatic (meta) | ~7.51 | Multiplet (m) | 2H | CDCl₃ | [4] | |
| Aromatic (para) | ~7.61 | Multiplet (m) | 1H | CDCl₃ | [4] |
Note on Predictions for this compound:
-
Aldehyde Proton (-CHO): The presence of two ortho substituents (Cl and F) is expected to deshield the aldehyde proton significantly, pushing its chemical shift downfield, likely appearing as a doublet due to coupling with the ortho fluorine.
-
Aromatic Protons (H-4, H-5): The two aromatic protons are coupled to each other, resulting in two doublets. Their exact chemical shifts are influenced by the combined electronic effects of all substituents.
-
Methoxy Protons (-OCH₃): The methoxy group protons will appear as a singlet, with a chemical shift typical for an aryl methyl ether.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for chemical shifts.[4]
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Spectral Width: A range sufficient to cover all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.
-
Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons in different chemical environments.
-
Analyze the splitting patterns (multiplicities) to deduce information about neighboring protons.
Visualization of ¹H NMR Correlations
The following diagram illustrates the molecular structure of this compound and the logical relationship between each unique proton and its predicted signal in the ¹H NMR spectrum.
Caption: Structure-Spectrum Correlation for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-FLUORO-3-METHOXYBENZALDEHYDE | 103438-88-6 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Characterization of 6-Chloro-2-fluoro-3-methoxybenzaldehyde Derivatives: A Predictive Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, 6-chloro-2-fluoro-3-methoxybenzaldehyde stands as a promising scaffold for the synthesis of novel bioactive compounds. While specific experimental data on its derivatives are limited in current literature, this guide provides a predictive comparison of three key classes of derivatives—Schiff bases, oximes, and chalcones—based on established synthetic methodologies and structure-activity relationships observed in analogous halogenated and methoxylated benzaldehydes.
This document is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound derivatives. The proposed synthetic routes, predicted characterization data, and hypothesized biological activities are extrapolated from existing studies on similar chemical structures.
Predictive Comparison of Synthesized Derivatives
The following table summarizes the predicted characteristics and potential biological activities of a representative Schiff base, oxime, and chalcone derived from this compound. These predictions are based on the known reactivity of the parent aldehyde and the biological profiles of structurally related compounds.
| Derivative Class | Representative Structure | Predicted Physicochemical Properties | Predicted Biological Activity |
| Schiff Base | N-(6-chloro-2-fluoro-3-methoxybenzylidene)aniline | Solid, m.p. >150 °C. ¹H NMR: Azomethine proton (CH=N) signal around δ 8.3-8.6 ppm. ¹³C NMR: Imine carbon (C=N) signal around δ 160 ppm. | Potential for broad-spectrum antimicrobial and antifungal activity. May exhibit cytotoxicity against various cancer cell lines. |
| Oxime | This compound oxime | Crystalline solid. ¹H NMR: Oxime proton (CH=NOH) signal around δ 8.1-8.3 ppm. ¹³C NMR: Oxime carbon (C=N) signal around δ 148-152 ppm. | Likely to exhibit antifungal and antimicrobial properties. The oxime moiety can enhance biological activity compared to the parent aldehyde. |
| Chalcone | (E)-1-(phenyl)-3-(6-chloro-2-fluoro-3-methoxyphenyl)prop-2-en-1-one | Yellowish solid. ¹H NMR: α,β-unsaturated protons as doublets in the δ 6.5-8.0 ppm range. ¹³C NMR: Carbonyl carbon signal around δ 190 ppm. | Strong potential for cytotoxic activity against a range of cancer cell lines. May also possess anti-inflammatory and antimicrobial properties. |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and characterization of the proposed derivatives, adapted from established procedures for similar benzaldehyde derivatives.
Synthesis of a Representative Schiff Base
-
Reaction Setup: Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Addition of Amine: Add an equimolar amount of aniline (1 mmol) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.
-
Characterization: Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a Representative Oxime
-
Reaction Setup: Dissolve this compound (1 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Isolation: After the reaction is complete, pour the mixture into cold water. The oxime is expected to precipitate. Collect the solid by filtration and wash with water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture.
-
Characterization: Characterize the purified oxime using melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Synthesis of a Representative Chalcone
-
Reaction Setup: In a flask, dissolve this compound (1 mmol) and acetophenone (1 mmol) in ethanol (20 mL).
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (40%) dropwise to the stirred mixture at room temperature.
-
Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a yellow precipitate indicates chalcone formation.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. Collect the precipitated chalcone by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude chalcone from ethanol.
-
Characterization: Confirm the structure of the purified chalcone by its melting point, and spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).
Visualizing the Workflow and Pathways
The following diagrams, generated using Graphviz, illustrate the proposed synthetic pathways and a general workflow for the biological evaluation of these derivatives.
Caption: Proposed synthetic pathways for derivatives.
Caption: General workflow for biological evaluation.
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-2-fluoro-3-methoxybenzaldehyde and its Alternatives
For researchers and professionals in drug development and chemical synthesis, precise analytical characterization of novel compounds is paramount. This guide provides a comparative overview of the mass spectrometry data for 6-Chloro-2-fluoro-3-methoxybenzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry. Due to the limited availability of public experimental mass spectra for this specific compound, this guide presents a comparison based on predicted data and available information for structurally related alternatives.
Comparative Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound alongside available data for alternative benzaldehyde derivatives. This information is crucial for the identification and differentiation of these compounds in complex mixtures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) & Interpretation |
| This compound | C₈H₆ClFO₂ | 188.58 | 189.0113 (Predicted) | 210.9933 (Predicted) | Fragmentation pattern is not experimentally available. Expected fragments may include loss of the aldehyde group (-CHO), chlorine (-Cl), and methoxy group (-OCH₃). |
| 2-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | 155.0503 | 177.0322 | Key fragments could arise from the loss of the formyl radical (-CHO) and the methoxy group (-OCH₃). |
| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 158.9956 | 180.9775 | Common fragments include the loss of a hydrogen atom [M-H]⁺, the formyl group [M-CHO]⁺, and carbon monoxide [M-CO]⁺. |
| Benzaldehyde | C₇H₆O | 106.12 | 107.0497 | 129.0316 | The mass spectrum typically shows a prominent molecular ion peak (m/z 106), a base peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺), and a significant peak at m/z 105 due to the loss of a hydrogen atom ([M-H]⁺).[1][2] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the analysis of this compound and its alternatives using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[3][4][5]
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure the sample is fully dissolved.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Transfer the final solution to a 2 mL autosampler vial.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a split ratio (e.g., 10:1 or 20:1) for more concentrated samples.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally suitable for the separation of these types of compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.
4. Data Analysis:
-
The acquired data can be processed using the instrument's software.
-
Identify the peak corresponding to the analyte based on its retention time.
-
Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern.
-
Compare the obtained spectrum with library data or predicted fragmentation patterns for compound identification.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the mass spectrometry analysis of small molecules.
Caption: A flowchart illustrating the major steps in a typical GC-MS workflow.
Caption: A generalized diagram of potential fragmentation pathways for a substituted benzaldehyde.
References
- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzaldehyde [webbook.nist.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Quinoline Synthesis: Evaluating Alternatives to Substituted Benzaldehydes
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, from antimalarials to kinase inhibitors.[1][2] The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group, is a prominent method for its synthesis.[3][4] While starting materials like 6-Chloro-2-fluoro-3-methoxybenzaldehyde offer a direct route to highly functionalized quinolines, their availability or cost can be a limiting factor. This guide provides an objective comparison of alternative reagents and synthetic strategies, offering researchers a practical overview of different pathways to the quinoline core.
This comparison will focus on the well-established Friedländer, Combes, and Doebner-von Miller reactions. We will evaluate them based on their requisite starting materials, reaction conditions, and overall scope, supported by experimental data and detailed protocols.
Strategic Comparison of Major Quinoline Syntheses
The choice of synthetic route to a quinoline derivative is fundamentally dictated by the desired substitution pattern and the commercial availability of the precursors. While the Friedländer synthesis offers a convergent approach, methods like the Combes and Doebner-von Miller syntheses provide access from more basic building blocks like anilines. A summary of these classical methods is presented below.[5][6][7]
| Synthesis Method | Primary Reagents | Key Conditions/Catalysts | General Product | Advantages | Limitations |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl | Acid or Base catalyst (e.g., PTSA, I₂, NaOH, KOH), Heat.[3] | Polysubstituted Quinolines | Generally high yields and good regioselectivity; milder conditions are often possible.[5][8] | Limited commercial availability and stability of many 2-aminoaryl aldehyde precursors.[9] |
| Combes Synthesis | Arylamine + β-Diketone | Acid catalyst (e.g., H₂SO₄, PPA), Heat.[10][11][12] | 2,4-Disubstituted Quinolines | Uses readily available anilines and diketones. | Requires strongly acidic and high-temperature conditions; electron-withdrawing groups on the aniline can inhibit cyclization.[10] |
| Doebner-von Miller Reaction | Arylamine + α,β-Unsaturated Carbonyl | Strong acid (e.g., HCl, H₂SO₄) or Lewis acid (e.g., SnCl₄, ZnCl₂) catalyst, Heat.[13][14] | 2- and/or 4-Substituted Quinolines | Versatile method using simple starting materials.[15] | Harsh, often exothermic reaction conditions; potential for polymerization and tar formation; regioselectivity can be an issue.[5][13] |
In-Depth Analysis and Experimental Protocols
The Friedländer Synthesis: The Benzaldehyde Route
The Friedländer synthesis is a powerful and direct method for preparing polysubstituted quinolines. Its primary limitation lies in the availability of the 2-aminoaryl aldehyde or ketone starting material. To circumvent this, domino reactions, such as the in-situ reduction of readily available 2-nitrobenzaldehydes followed by cyclization, have been developed.[9]
Alternative Starting Materials: Instead of highly substituted benzaldehydes, researchers can use:
-
Simpler 2-aminobenzaldehydes/ketones: A wide variety of catalysts, including ionic liquids and nanoparticles, have been developed to improve yields with less reactive substrates.[3][16]
-
In-situ generated aldehydes: Methods involving the oxidation of 2-aminobenzyl alcohols or the reduction of 2-nitrobenzaldehydes provide access to the required aldehyde precursor during the reaction.[9]
This catalyst-free procedure demonstrates a green chemistry approach to the synthesis.[8]
-
Reaction Setup: In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and the desired ketone (e.g., ethyl acetoacetate, 1.2 mmol).
-
Solvent Addition: Add 5 mL of deionized water to the flask.
-
Reaction: Heat the mixture to 70°C and stir vigorously for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure quinoline derivative.
The Combes Synthesis: The Aniline + β-Diketone Route
The Combes synthesis provides an alternative by constructing the quinoline ring from an aniline and a β-diketone, bypassing the need for a pre-functionalized benzaldehyde.[11][12] This method is particularly useful for preparing 2,4-dimethylquinolines using acetylacetone.
-
Reaction Setup: In a flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid (10 mL) to m-chloroaniline (2.5 g, 19.6 mmol).
-
Reagent Addition: To this acidic mixture, slowly add acetylacetone (2.0 g, 20.0 mmol) while stirring.
-
Reaction: Heat the mixture at 100°C for 30 minutes.
-
Work-up: Allow the reaction to cool to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a concentrated aqueous ammonia solution until it is strongly alkaline. Extract the product with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2,4-dimethyl-7-chloroquinoline.
The Doebner-von Miller Reaction: The Aniline + α,β-Unsaturated Carbonyl Route
This reaction is a versatile but often harsh method that forms quinolines from anilines and α,β-unsaturated aldehydes or ketones.[14] The unsaturated carbonyl can be generated in-situ from an aldol condensation, further broadening the scope.[14] Careful control of temperature and reagent addition is crucial to minimize polymerization and tar formation.[13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a minimal amount of a suitable solvent like toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Isolation: Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield 2-methylquinoline.
Performance Data Comparison
The following table summarizes typical yields for the synthesis of representative quinoline structures using the discussed methods. Yields are highly substrate-dependent, but these examples provide a baseline for comparison.
| Product | Synthesis Method | Reactants | Catalyst/Conditions | Reported Yield |
| Ethyl 2-methylquinoline-3-carboxylate | Friedländer | 2-Aminobenzaldehyde, Ethyl acetoacetate | None / Water, 70°C | ~97%[8] |
| 2-Phenylquinoline | Friedländer | 2-Aminobenzaldehyde, Acetophenone | KOH / EtOH, Reflux | ~95% |
| 2,4-Dimethyl-7-chloroquinoline | Combes | m-Chloroaniline, Acetylacetone | H₂SO₄, 100°C | Good to Excellent |
| 2-Methylquinoline (Quinaldine) | Doebner-von Miller | Aniline, Crotonaldehyde | HCl, Reflux | Moderate to Good |
Mandatory Visualizations
Logical Workflow for Synthesis Selection
The following diagram illustrates a decision-making process for selecting an appropriate quinoline synthesis strategy.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. iipseries.org [iipseries.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. benthamdirect.com [benthamdirect.com]
Spectral Data Interpretation: A Comparative Guide to 6-Chloro-2-fluoro-3-methoxybenzaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 6-Chloro-2-fluoro-3-methoxybenzaldehyde and its structurally related alternatives. The information presented herein is intended to aid in the identification, characterization, and quality control of these important chemical entities. The guide includes a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectral data for this compound and two key commercially available alternatives: 2-Fluoro-3-methoxybenzaldehyde and 6-Chloro-3-methoxybenzaldehyde. This comparative approach allows for a clearer understanding of the influence of each substituent on the spectral properties of the benzaldehyde core.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aldehyde-H | Aromatic-H | Methoxy-H |
| This compound | Data not available | Data not available | Data not available |
| 2-Fluoro-3-methoxybenzaldehyde | 10.38 (s, 1H) | 7.43-7.40 (m, 1H), 7.24-7.15 (m, 2H) | 3.95 (s, 3H) |
| 6-Chloro-3-methoxybenzaldehyde | 9.98 (s, 1H) | 7.51 (d, J=6.2 Hz, 2H), 7.41 (s, 1H), 7.30–7.25 (m, 1H) | 3.82 (s, 3H)[1] |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic-C | Methoxy-C |
| This compound | Data not available | 159.5, 150.8, 139.6, 131.1, 130.8, 129.3 (d, J=2.6 Hz), 126.6, 125.7 (q, J=3.8 Hz), 122.7, 121.1 | Data not available |
| 2-Fluoro-3-methoxybenzaldehyde | 189.0 | 161.5, 136.4, 127.7, 124.1, 120.5, 112.6 | 55.8[1] |
| 6-Chloro-3-methoxybenzaldehyde | 193.0 | 159.8, 137.6, 130.3, 122.5, 121.0, 112.9 | 55.4[1] |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 188.00 (Predicted) | [M+H]⁺: 189.01, [M+Na]⁺: 210.99 (Predicted) |
| 2-Fluoro-3-methoxybenzaldehyde | 154.04 | Data not readily available |
| 6-Chloro-3-methoxybenzaldehyde | 170.01 | Data not readily available |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) Stretch | Aromatic C=C Stretch | C-O Stretch |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Fluoro-3-methoxybenzaldehyde | ~1690 | ~2850, ~2750 | ~1600-1450 | ~1270 |
| 6-Chloro-3-methoxybenzaldehyde | ~1695 | ~2830, ~2730 | ~1580-1470 | ~1250 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for benzaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-20 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A delay of 2-5 seconds is used.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is heated to ensure volatilization.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Key Structural Features and Spectral Correlations
The following diagrams illustrate the molecular structures of the compared compounds and the logical workflow for spectral data acquisition and interpretation.
Caption: Structure of this compound.
References
A Comparative Guide to Validating the Purity of Synthesized 6-Chloro-2-fluoro-3-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 6-Chloro-2-fluoro-3-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceuticals, including quinazoline derivatives.[1][2] We will explore its performance in context with other alternatives and provide detailed experimental data to support the findings.
Introduction to Purity Validation
The presence of impurities in a starting material like this compound can significantly impact the yield, purity, and pharmacological activity of the final product. Therefore, rigorous analytical validation is not just a quality control measure but a critical step in the research and development process. The choice of analytical technique depends on the physicochemical properties of the compound and the potential impurities that may be present from the synthetic route.
Comparison of Analytical Methodologies
Several analytical techniques are employed to ascertain the purity of substituted benzaldehydes. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Strengths | Limitations | Typical Purity Specification |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | High resolution for separating non-volatile and thermally labile compounds. Excellent for quantification. | May require derivatization for some compounds to enhance detection. | >99.0% (by area normalization) |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | High sensitivity and specificity for identifying and quantifying volatile impurities. Provides structural information from mass spectra. | Not suitable for non-volatile or thermally unstable compounds without derivatization. | No detectable volatile impurities above 0.1% |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field to determine molecular structure. | Provides detailed structural information for the main compound and any impurities present. Quantitative NMR (qNMR) can determine purity without a reference standard. | Lower sensitivity compared to chromatographic methods for trace impurity detection. | Conforms to the reference spectrum with no significant impurity peaks. |
Performance Comparison with Alternative Benzaldehyde Derivatives
The choice of a specific benzaldehyde derivative in a synthetic pathway is often dictated by the desired electronic and steric effects on the target molecule. This compound offers a unique combination of substituents that can influence reaction kinetics and product selectivity. Below is a comparison with other commonly used substituted benzaldehydes in the synthesis of quinazoline derivatives.
| Compound | Key Structural Features | Expected Reactivity | Potential Advantages | Potential Disadvantages |
| This compound | Electron-withdrawing Cl and F; Electron-donating OCH3. Ortho-fluoro activation. | Moderately reactive due to competing electronic effects. | Good balance of reactivity and stability. Can lead to specific substitution patterns. | Synthesis can be more complex, potentially leading to more impurities. |
| 2-Chlorobenzaldehyde | Single electron-withdrawing group. | Generally less reactive than the title compound. | Commercially available and cost-effective. | May lead to lower yields or require harsher reaction conditions. |
| 2-Fluorobenzaldehyde | Highly electronegative fluorine at the ortho position. | More reactive due to the strong activating effect of fluorine. | Can facilitate reactions under milder conditions. | Can be more susceptible to side reactions. |
| 3-Methoxybenzaldehyde | Electron-donating group at the meta position. | Generally more reactive than unsubstituted benzaldehyde. | Can increase the electron density of the aromatic ring, influencing the reaction mechanism. | May lead to different regioselectivity compared to the title compound. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the purity of the synthesized product by comparing the peak area of the analyte with the total peak area (area normalization method).
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized product in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium, constant flow of 1.0 mL/min
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Analysis: Inject the sample into the GC-MS system. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to the main component peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is used to confirm the chemical structure of the synthesized this compound and to detect any structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl3) with 0.03% TMS
-
Synthesized this compound
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in about 0.7 mL of CDCl3 in an NMR tube.
-
NMR Analysis: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected values for this compound. Analyze for the presence of any unexpected signals that may indicate impurities.
Visualizations
Caption: Experimental workflow for the purity validation of synthesized this compound.
Caption: A simplified signaling pathway for the synthesis of quinazoline derivatives.
References
The Role of 6-Chloro-2-fluoro-3-methoxybenzaldehyde and Other Substituted Benzaldehydes in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the synthesis of novel therapeutic agents. Substituted benzaldehydes, a class of aromatic aldehydes, represent a versatile platform in medicinal chemistry due to their synthetic accessibility and their ability to interact with a wide range of biological targets. Among these, 6-Chloro-2-fluoro-3-methoxybenzaldehyde stands out as a promising, yet not extensively studied, building block. This guide provides an objective comparison of its potential with other substituted benzaldehydes in the context of drug discovery, with a particular focus on enzyme inhibition, supported by available experimental data and detailed methodologies.
The unique substitution pattern of this compound, featuring an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and an electron-donating methoxy group, suggests a nuanced electronic and steric profile that can be exploited for targeted drug design. Halogen atoms, particularly chlorine and fluorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing metabolic stability, membrane permeability, and binding affinity. The methoxy group can influence solubility and participate in hydrogen bonding, further refining the molecule's interaction with biological macromolecules.
Comparative Analysis of Enzyme Inhibition
Table 1: Tyrosinase Inhibitory Activity of Various Substituted Benzaldehydes
| Compound | Substitution Pattern | IC50 (µM) | Inhibition Type | Source |
| Benzaldehyde | Unsubstituted | 31.0 | Partial Noncompetitive | [1] |
| 4-Bromobenzaldehyde | 4-Bromo | 114 | Partial Noncompetitive | [2] |
| 4-Chlorobenzaldehyde | 4-Chloro | 175 | Partial Noncompetitive | [2] |
| 4-Fluorobenzaldehyde | 4-Fluoro | 387 | Partial Noncompetitive | [2] |
| 4-Nitrobenzaldehyde | 4-Nitro | 1846 | Noncompetitive | [2] |
| 4-Cyanobenzaldehyde | 4-Cyano | 822 | Mixed | [2] |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-Hydroxy, 4-Methoxy | - | Potent Inhibitor | [3] |
| Cuminaldehyde (4-isopropylbenzaldehyde) | 4-Isopropyl | 50 | Competitive | [4] |
Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Therefore, this table should be used for qualitative comparison of the relative potencies of different substitution patterns.
From the data, it is evident that the nature and position of the substituent on the benzaldehyde ring significantly influence its tyrosinase inhibitory activity. Halogenation at the para-position, as seen with bromo, chloro, and fluoro derivatives, results in inhibitory activity, with the potency decreasing with increasing electronegativity (Br > Cl > F).[2] Electron-withdrawing groups like nitro and cyano at the para-position also confer inhibitory properties, albeit with different kinetic profiles.[2] The presence of a hydroxyl group, particularly in combination with a methoxy group, is also associated with potent tyrosinase inhibition.[3]
Based on these structure-activity relationships, it is plausible to hypothesize that this compound, with its combination of halogen and methoxy substituents, could exhibit significant tyrosinase inhibitory activity. The presence of the ortho-fluoro and meta-methoxy groups, in addition to the para-chloro substituent (relative to the aldehyde), would create a unique electronic and steric environment that could favor strong binding to the enzyme's active site.
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for a tyrosinase inhibition assay is provided below.
Tyrosinase Inhibition Assay Protocol
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds (substituted benzaldehydes)
-
96-well microplate reader
2. Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve the test compounds in DMSO to prepare stock solutions of known concentrations. Further dilutions can be made with the phosphate buffer.
3. Assay Procedure:
-
In a 96-well plate, add a defined volume of the tyrosinase solution to each well.
-
Add various concentrations of the test compounds (or DMSO as a control) to the wells and pre-incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm) at regular intervals for a set duration using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
4. Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Biological Context
To understand the biological significance of tyrosinase inhibition, it is crucial to visualize the pathway in which this enzyme plays a pivotal role. The following diagram illustrates the melanin biosynthesis pathway.
Caption: Melanin biosynthesis pathway and the inhibitory action of substituted benzaldehydes on tyrosinase.
This pathway highlights that tyrosinase catalyzes the initial and rate-limiting steps in the conversion of tyrosine to melanin. By inhibiting this enzyme, substituted benzaldehydes can effectively reduce melanin production, making them attractive candidates for the development of skin-lightening agents and treatments for hyperpigmentation.
Conclusion and Future Directions
While a comprehensive head-to-head comparison is limited by the lack of specific experimental data for this compound, the analysis of structurally related compounds provides a strong rationale for its potential as a valuable scaffold in drug discovery, particularly in the realm of enzyme inhibition. The unique combination of chloro, fluoro, and methoxy substituents offers a promising avenue for fine-tuning the pharmacological properties of lead compounds.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives against a panel of relevant biological targets, including tyrosinase and other enzymes implicated in disease. Such studies, guided by the structure-activity relationships outlined in this guide, will be instrumental in unlocking the full potential of this and other substituted benzaldehydes in the development of next-generation therapeutics. The provided experimental protocol serves as a starting point for researchers to conduct these crucial investigations and generate the data necessary for a more definitive comparative analysis.
References
Safety Operating Guide
Navigating the Disposal of 6-Chloro-2-fluoro-3-methoxybenzaldehyde: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical waste is a cornerstone of a safe and ethical workflow. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Chloro-2-fluoro-3-methoxybenzaldehyde, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[1][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a respirator is necessary.[1][3]
-
Body Protection: A fully buttoned lab coat or other protective clothing is essential to prevent skin exposure.[1][2]
Step-by-Step Disposal Procedure
The guiding principle for chemical waste disposal is to never discard chemicals down the sanitary sewer system.[1][4] Evaporation is also not an acceptable method of disposal.[5]
-
Waste Identification and Segregation:
-
This compound is a halogenated organic compound.[6] As such, it must be collected in a designated hazardous waste container for halogenated organic waste.[1][6]
-
These containers should be clearly labeled as "Hazardous Waste" and specify the full chemical name of the contents.[7] Do not use abbreviations or chemical formulas.
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to prevent cross-contamination and to facilitate proper treatment and disposal, which can also be more cost-effective.[6][8][9]
-
Never mix incompatible chemicals. For instance, acids and bases should be kept in separate waste containers.[6]
-
-
Waste Accumulation and Storage:
-
Use a container made of a material compatible with the chemical. The original container is often the best choice for storing waste.[5] Polyethylene containers are also a suitable option.[1]
-
Ensure the waste container is in good condition, free from leaks, and has a secure, tightly closing lid to prevent the release of vapors.[1][10]
-
Store the waste container in a designated, well-ventilated satellite accumulation area, away from direct sunlight and sources of heat or ignition.[1][10]
-
Secondary containment, such as a larger, liquid-proof tub or bin, should be used to mitigate the risk of spills.[1]
-
-
Spill Management:
-
In the event of a spill, immediately evacuate unprotected personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[2]
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste.[2]
-
Clean the affected area thoroughly.
-
-
Final Disposal:
-
The collected waste must be disposed of through an approved and licensed hazardous waste disposal facility.[2][11][12] These facilities typically use high-temperature incineration to ensure the complete destruction of the chemical compound.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10] They will ensure that the disposal process complies with all federal, state, and local regulations.[7][10]
-
Quantitative Data for Similar Compounds
The following table summarizes key data for structurally related compounds to provide a reference for the potential properties of this compound.
| Property | 2-Chloro-6-fluorobenzaldehyde | 2-Fluoro-3-methoxybenzaldehyde |
| Molecular Formula | C₇H₄ClFO[2] | C₈H₇FO₂ |
| Molecular Weight | 158.56 g/mol [2] | Not Available |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid[2] | White Crystals[13] |
| Melting Point | 32-35 °C[2] | 47-51 °C[13] |
| Flash Point | 102 °C (closed cup)[2] | Not Available |
| CAS Number | 387-45-1[2] | 103438-88-6[13] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. aksci.com [aksci.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. downloads.ossila.com [downloads.ossila.com]
Essential Safety and Operational Guidance for 6-Chloro-2-fluoro-3-methoxybenzaldehyde
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 6-Chloro-2-fluoro-3-methoxybenzaldehyde. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this halogenated aromatic aldehyde.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated organic compound that, based on data from structurally similar chemicals, should be handled with caution. Primary hazards include potential irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][7][8]
A comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this compound. The required PPE includes, but is not limited to, the following:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[9][10] | To protect eyes from splashes and vapors which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant nitrile gloves. Double gloving may be appropriate for extended handling.[8][9][11] Gloves must be inspected before use and changed immediately upon contamination.[9] | To prevent skin contact, which may cause irritation.[1][2][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[9] | To protect skin and clothing from spills and splashes.[7] |
| Footwear | Closed-toe and closed-heel shoes.[7][9] | To protect feet from spills. |
| Respiratory Protection | Generally not required if work is conducted within a certified fume hood. If a fume hood is not available or if aerosolization is possible, a risk assessment should be conducted to determine if a respirator is necessary.[9] | To prevent inhalation of vapors or dust which may cause respiratory irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow must be adhered to at all times:
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound or a structurally analogous compound.[6]
-
Don all required personal protective equipment as outlined in the table above.[7]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[7]
-
Have a spill kit readily available, containing absorbent materials appropriate for organic compounds.[11]
-
-
Handling:
-
In Case of a Spill:
-
For small spills within the fume hood, use absorbent pads to clean the area.[11]
-
Place all contaminated materials in a sealed bag and label it as hazardous waste for proper disposal.[12]
-
In the event of skin contact, immediately wash the affected area with soap and water.[1][11]
-
For eye contact, flush with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[1][11]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Excess or unused chemical.
-
Contaminated PPE (gloves, etc.).
-
Contaminated lab supplies (weighing boats, pipette tips, etc.).
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate Waste: As a halogenated organic compound, this chemical waste must be collected separately from non-halogenated organic waste.[6][7][12]
-
Containerization:
-
Labeling and Storage:
-
Final Disposal:
By adhering to these safety and logistical protocols, you can significantly minimize the risks associated with the handling and disposal of this compound, fostering a safer laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. capotchem.cn [capotchem.cn]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. uah.edu [uah.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
